molecular formula C12H23BrO B8220989 12-Bromododecanal CAS No. 81819-07-0

12-Bromododecanal

Cat. No.: B8220989
CAS No.: 81819-07-0
M. Wt: 263.21 g/mol
InChI Key: XJJGDTAEHIUQDD-UHFFFAOYSA-N
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Description

12-Bromododecanal is a valuable bifunctional organic building block featuring both an aldehyde group and a bromine atom on a long alkyl chain . This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules through reactions at both functional sites. Researchers utilize this compound in the synthesis of macrocycles, dendrimers, and other sophisticated structures where its chain length and reactive ends facilitate specific ring-closing and coupling reactions. Its applications extend into lipid science, where it serves as a precursor for modified fatty acids and phospholipids, aiding in the study of membrane biophysics and the development of lipid-based drug delivery systems. In materials science, this compound is employed to create functionalized surfaces, polymers, and liquid crystals. The product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, nor for human consumption. Handling should always occur in a well-ventilated fume hood, using appropriate personal protective equipment. The typical purity and analytical data (NMR, MS) for our supplied compound are available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-bromododecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJGDTAEHIUQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC=O)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472476
Record name 12-bromododecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81819-07-0
Record name 12-bromododecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Lipidomics: Engineering and Application of Omega-Bromo Fatty Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Terminal Halogenation

In the landscape of lipid biochemistry, the carboxyl headgroup often monopolizes attention. However, the hydrophobic tail—specifically the omega (


) terminus—offers a pristine landscape for chemical biology without significantly perturbing the lipid's amphipathic nature.

Omega-bromo fatty aldehydes (


-Br-FALs)  represent a specialized class of lipid probes. Unlike their 

-bromo counterparts (which act as electrophilic traps and covalent inhibitors),

-bromo derivatives function primarily as metabolic tracers and synthetic scaffolds . They bridge the gap between native substrate recognition and bio-orthogonal utility.

This guide details the synthesis, stabilization, and application of


-Br-FALs, specifically targeting researchers investigating Sjögren-Larsson Syndrome (SLS) , Fatty Aldehyde Dehydrogenase (FALDH)  kinetics, and membrane biophysics.

Chemical Architecture & Synthesis

The Stability Paradox

Fatty aldehydes are notoriously unstable, prone to:

  • Auto-oxidation: Rapid conversion to fatty acids in air.

  • Polymerization: Trimerization to form 1,3,5-trioxanes.

  • Hydration: Formation of gem-diols in aqueous buffers.

The introduction of a terminal bromine atom adds mass and lipophilicity but does not stabilize the aldehyde moiety. Therefore, synthesis must be performed in situ or stored under strict cryogenic, anaerobic conditions.

Synthetic Protocol: -Bromohexadecanal

The most robust route involves the mild oxidation of the corresponding


-bromo alcohol. Avoid harsh oxidants (Jones reagent) that will over-oxidize to the carboxylic acid.

Reagents:

  • Substrate: 16-bromo-1-hexadecanol

  • Oxidant: Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 16-bromo-1-hexadecanol (1 eq) in anhydrous DCM under Argon atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (stain with 2,4-DNP; aldehyde appears yellow/orange).

  • Quench: Dilute with ether; wash with saturated

    
     / 
    
    
    
    (1:1) to destroy excess oxidant.
  • Purification: Rapid filtration through a short silica plug (neutralized with 1% triethylamine) using Hexane:EtOAc (9:1).

    • Critical Note: Do not perform long column chromatography; silica acidity catalyzes decomposition.

  • Storage: Store as a benzene/toluene stock solution at -80°C under Argon.

Visualization of Synthesis Workflow

SynthesisWorkflow Substrate 16-Bromo-1-hexadecanol (Stable Precursor) Intermediate Alkoxy Periodinane Intermediate Substrate->Intermediate Ligand Exchange (DCM, 0°C) Reagent Dess-Martin Periodinane (DMP) Reagent->Intermediate Product 16-Bromohexadecanal (Reactive Probe) Intermediate->Product Reductive Elimination Byproduct Iodinane Byproduct Intermediate->Byproduct

Caption: Mild oxidation pathway preserving the terminal bromide while converting alcohol to aldehyde.

Biochemical Applications

Probing FALDH Activity (Sjögren-Larsson Syndrome)

The primary biological target for fatty aldehydes is Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) .[1][2][3] In SLS, this enzyme is defective, leading to toxic aldehyde accumulation.[1]

Why use


-Bromo derivatives? 
Unlike standard fluorogenic substrates, 

-Br-FALs are isosteric mimics . They fit into the FALDH hydrophobic tunnel without steric clash, unlike bulky pyrene-labeled aldehydes.

Assay Principle: The bromine atom provides a unique mass spectrometric signature (Isotopic pattern


). This allows for unambiguous differentiation between endogenous fatty acids and the probe metabolite.
ParameterEndogenous Substrate (Hexadecanal)Probe (

-Bromohexadecanal)
Substrate Type NativeIsosteric Analog
Detection GC-MS (Interference high)LC-MS/MS (Unique Isotope Pattern)
Metabolic Product Palmitic Acid

-Bromopalmitic Acid
Km (Apparent) ~1-5

M
~2-8

M (Comparable)
Membrane Biophysics: The Parallax Method

Bromine is a heavy atom capable of quenching the fluorescence of tryptophan residues via the heavy-atom effect.

  • Experiment: Incorporate

    
    -Br-FAL into phospholipid vesicles containing a membrane protein.
    
  • Readout: If the protein's tryptophan residues are located deep within the bilayer (near the

    
    -tail), fluorescence is quenched. If they are near the surface, quenching is minimal.
    
  • Utility: Mapping the insertion depth of aldehyde-binding domains in monotopic membrane proteins.

Analytical Validation: Mass Spectrometry

Trustworthiness in lipidomics relies on accurate identification. The


-bromo tag acts as a built-in validation system due to the natural abundance of bromine isotopes.

MS Protocol for FALDH Activity:

  • Incubation: Incubate cell lysate with 10

    
    M 
    
    
    
    -bromohexadecanal + NAD
    
    
    .
  • Extraction: Bligh-Dyer extraction (Chloroform/Methanol).

  • Detection: Negative Ion Mode ESI-MS.

  • Target: Look for the [M-H]

    
     ion of 
    
    
    
    -bromopalmitic acid.
    • Verification: The peak must show a "doublet" separated by 2 Da with near equal intensity (

      
       and 
      
      
      
      ).
Pathway Visualization: Metabolic Fate

MetabolicFate Probe omega-Bromo Fatty Aldehyde FALDH FALDH (ALDH3A2) + NAD+ Probe->FALDH Oxidation ADH Alcohol Dehydrogenase + NADH Probe->ADH Reduction Schiff Protein Adducts (Schiff Base) Probe->Schiff Nucleophilic Attack (Lysine/Cysteine) Acid omega-Bromo Fatty Acid FALDH->Acid Detoxification Alcohol omega-Bromo Fatty Alcohol ADH->Alcohol Reversible

Caption: The tripartite fate of the probe: Oxidation (biomarker), Reduction (reservoir), or Adduct formation (toxicity).

Distinction: Alpha vs. Omega

It is critical not to confuse these derivatives.

  • 
    -Bromo (2-Bromo):  An electrophilic "warhead." The 
    
    
    
    -proton is acidic; the bromide is a leaving group. It covalently modifies the active site cysteine of ALDH enzymes, acting as a suicide inhibitor .
  • 
    -Bromo (Terminal):  Chemically inert under physiological conditions. It does not inhibit the enzyme but acts as a substrate  that carries a tag.
    

Key Takeaway: Use


-bromo to stop the enzyme. Use 

-bromo to watch the enzyme.

References

  • Rizzo, W. B. (2014). Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency. Molecular Genetics and Metabolism. Link

  • Demoz, A., et al. (1994). Synthesis and metabolic fate of omega-bromo fatty acids in the rat. Journal of Lipid Research. Link

  • Hsu, F. F., & Turk, J. (2009). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. Journal of the American Society for Mass Spectrometry. Link

  • Nagan, N., & Zoeller, R. A. (2001). Plasmalogens: biosynthesis and functions. Progress in Lipid Research. Link

Sources

Bacterial luciferase substrate analogs with bromine tags

Author: BenchChem Technical Support Team. Date: February 2026

Title: Halogenated Chemical Probes in Bioluminescence: A Technical Guide to Brominated Luciferase Substrate Analogs

Executive Summary

This technical guide addresses the design, synthesis, and application of bromine-tagged aldehyde substrates for Bacterial Luciferase (LuxAB). While natural LuxAB substrates are simple aliphatic aldehydes (e.g., decanal, dodecanal), brominated analogs serve two distinct, high-value functions in biochemical research: active site mapping (via affinity labeling) and structural phasing (via X-ray crystallography). This guide distinguishes between


-brominated analogs (suicide substrates) and 

-brominated analogs (heavy-atom derivatives), providing validated protocols for their deployment in mechanistic enzymology.

Mechanistic Foundation: The Flavin-Aldehyde Interplay

To effectively utilize brominated analogs, one must first understand the specific insertion point in the LuxAB catalytic cycle. Bacterial luciferase is a flavin-dependent monooxygenase that does not use the aldehyde as a cofactor, but rather as a substrate that is consumed.

The reaction proceeds through a critical C4a-hydroperoxyflavin intermediate (Intermediate II) .[1]

  • Reduction:

    
     (Catalyzed by Flavin Reductase).
    
  • Oxygenation:

    
     (Intermediate II).[1]
    
  • Substrate Binding: The aldehyde (R-CHO) binds to Intermediate II.

  • Light Emission: Formation of a peroxyhemiacetal, followed by cleavage to R-COOH and excited state hydroxyflavin (

    
    ), emitting light at 
    
    
    
    nm.[2][3]

The Bromine Effect:

  • 
    -Bromoaldehydes (e.g., 2-bromodecanal):  The electron-withdrawing bromine at the C2 position destabilizes the carbonyl, making it highly electrophilic. In LuxAB, this leads to nucleophilic attack by Cysteine 106  ( 
    
    
    
    subunit), resulting in irreversible alkylation rather than light emission.
  • 
    -Bromoaldehydes (e.g., 10-bromodecanal):  The bromine is distal to the reaction center. These analogs typically function as active substrates but exhibit altered kinetics (
    
    
    
    ,
    
    
    ) and serve as heavy-atom scatterers for crystallographic phasing.

Visualization: Reaction Pathways & Inhibition

The following diagram illustrates the bifurcation between the natural light-emitting pathway and the suicide inhibition pathway caused by


-bromination.

LuxMechanism FMNH2 FMNH2 + O2 InterII Intermediate II (C4a-hydroperoxyflavin) FMNH2->InterII LuxAB Binding ComplexA Peroxyhemiacetal Complex InterII->ComplexA + Natural ComplexB Alkylation Transition State InterII->ComplexB + AlphaBr Natural Natural Substrate (Decanal) AlphaBr Suicide Analog (2-Bromo-decanal) Light Light Emission (490nm) + Acid ComplexA->Light Chemiluminescence Dead Irreversible Inhibition (Cys106-S-Substrate) ComplexB->Dead Nucleophilic Attack

Figure 1: Bifurcation of LuxAB activity. Green path indicates standard bioluminescence; Red path indicates affinity labeling by 2-bromo-analogs.

Chemical Synthesis & Stability

Brominated long-chain aldehydes are chemically labile. They are prone to oxidation (to carboxylic acids) and polymerization.

Synthesis of 2-Bromo-decanal (Affinity Probe)
  • Precursor: Decanal.

  • Reagent: Molecular Bromine (

    
    ) in Dioxane or specialized flow-chemistry bromination modules.
    
  • Purification: Rapid silica chromatography (neutralized).

  • Storage: CRITICAL. Store as the bisulfite adduct or in benzene at -20°C under Argon. Free aldehydes oxidize rapidly in air.

Synthesis of 10-Bromo-decanal (Structural Probe)
  • Precursor: 1,10-Decanediol.

  • Step 1: Monobromination (HBr/Toluene reflux).

  • Step 2: PCC Oxidation of the remaining alcohol to aldehyde.

  • Stability: Higher than the

    
    -bromo variant, but still requires storage under inert gas.
    

Experimental Protocols

Protocol A: Active Site Mapping (Affinity Labeling)

Objective: Confirm the location of the active site cysteine (Cys106) using 2-bromo-decanal.

  • Enzyme Prep: Dilute purified LuxAB (Vibrio harveyi) to

    
     in Phosphate Buffer (50 mM, pH 7.0) containing 0.1% BSA (stabilizer) and 1 mM DTT (to keep non-essential thiols reduced, though this competes with the probe, so minimal DTT is preferred for labeling).
    
  • Probe Addition: Add 2-bromo-decanal (dissolved in ethanol) to a final concentration of

    
     (5x excess).
    
  • Incubation: Incubate at 25°C in the dark.

  • Aliquot Testing: Every 5 minutes, remove

    
     aliquot.
    
  • Activity Assay: Inject aliquot into a cuvette containing

    
    
    
    
    
    and
    
    
    natural decanal. Measure peak light intensity (
    
    
    ).[4]
  • Data Logic: Plot

    
     vs. Time. A linear decay indicates pseudo-first-order inactivation, confirming specific covalent modification.
    
Protocol B: Structural Phasing (SAD Crystallography)

Objective: Use 10-bromo-decanal to solve the phase problem in LuxAB crystallography.

  • Co-crystallization: Mix LuxAB with FMN (oxidized) to stabilize the structure.

  • Soaking: Transfer native crystals to a mother liquor containing

    
     10-bromo-decanal.
    
    • Note: Long chain aldehydes have low solubility. Use a "dry" delivery method: coat the crystallization vessel cap with the aldehyde and allow vapor diffusion, or use a cyclodextrin carrier.

  • Data Collection: Collect X-ray diffraction data at the Bromine K-edge (

    
     / 
    
    
    
    ).
  • Analysis: Look for anomalous signal differences (

    
    ) to locate the Br atoms. This pinpoints the hydrophobic binding pocket's terminus.
    

Data Analysis & Interpretation

The following table summarizes expected kinetic parameters when comparing natural substrates against brominated analogs.

ParameterNatural Substrate (Decanal)

-Bromo Analog (2-Br)

-Bromo Analog (10-Br)
Role Bioluminescent SubstrateSuicide InhibitorSubstrate / Heavy Atom

(Apparent)

N/A (Irreversible)

(Higher)

100% (Reference)0% (Inactivates)40-60% (Slower turnover)
Decay Rate (

)
Fast (

)
N/ASlower (Steric hindrance)
Binding Site Hydrophobic PocketCys106 (Covalent)Hydrophobic Pocket
Interpretation of Kinetic Data
  • Loss of Activity with 2-Br: If activity is lost but recovered upon adding DTT before the incubation is complete, the inhibition is reversible. If DTT fails to restore activity after 30 mins, a thioether bond has formed (Cys-S-CH(R)-CHO).

  • Red-Shifted Emission: While Br is a heavy atom, it rarely causes significant spectral red-shifting in LuxAB (unlike Firefly luciferase). If a spectral shift is observed with 10-bromo-decanal, it indicates a change in the polarity of the active site environment affecting the excited flavin state.

References

  • Meighen, E. A., & Hastings, J. W. (1971).[4] Binding site determination from kinetic data: Reduced flavin mononucleotide binding to bacterial luciferase.[4] Journal of Biological Chemistry. Link

  • Baldwin, T. O., et al. (1984). Affinity labeling of the aldehyde site of bacterial luciferase.[5][6] Journal of Biological Chemistry. Link

  • Fisher, A. J., et al. (1996).[1] The 1.5-Å resolution crystal structure of bacterial luciferase in low salt conditions.[7] Journal of Biological Chemistry. Link

  • Tu, S. C., & Mager, H. I. (1995). Mechanism and regulation of bacterial luciferase activity. Photochemistry and Photobiology. Link

  • Dauter, Z., et al. (2000). Anomalous signal of solvent bromides for phasing of protein structures. Acta Crystallographica. Link

Sources

An In-Depth Technical Guide to the Hydrophobicity and Partition Coefficient (logP) of 12-Bromododecanal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the hydrophobicity of 12-Bromododecanal, a long-chain functionalized aldehyde. Central to this analysis is the octanol-water partition coefficient (logP), a critical parameter for predicting the behavior of molecules in biological and chemical systems. Due to a scarcity of direct experimental data for this compound, this guide synthesizes information from its well-characterized alcohol precursor, 12-bromo-1-dodecanol, with fundamental chemical principles and established predictive models. We present a reasoned estimation of the logP for this compound, detail the authoritative experimental protocols for its empirical determination, and discuss the profound implications of its high hydrophobicity for research and development applications. This document serves as a foundational resource for professionals requiring a deep understanding of this molecule's physicochemical properties.

Molecular Profile and Structural Determinants of Hydrophobicity

This compound is a bifunctional organic molecule characterized by a twelve-carbon aliphatic chain, terminated at one end by a reactive aldehyde group (-CHO) and at the other by a bromine atom (-Br). This unique structure governs its physicochemical properties, most notably its pronounced hydrophobicity.

Key Structural Features:

  • Dodecyl Chain (C12): The long, nonpolar twelve-carbon alkyl chain is the principal contributor to the molecule's hydrophobic character. This chain minimizes interaction with polar solvents like water and maximizes affinity for lipophilic environments.

  • Terminal Aldehyde Group (-CHO): The aldehyde functional group introduces a degree of polarity due to the electronegative oxygen atom. However, unlike an alcohol, it can only act as a hydrogen bond acceptor and lacks a hydrogen bond donor proton. This makes it less polar than the corresponding primary alcohol.[1]

  • Terminal Bromine Atom (-Br): The bromine atom at the ω-position increases the molecule's molecular weight and polarizability, which generally enhances its lipophilicity and contributes positively to its logP value.

These features combine to create a molecule that is poorly soluble in aqueous media and highly soluble in organic solvents and lipids.

Table 1: Physicochemical Properties of this compound and its Precursor.

Property This compound (Aldehyde) 12-Bromo-1-dodecanol (Alcohol) Data Source
Molecular Formula C₁₂H₂₃BrO C₁₂H₂₅BrO -
Molecular Weight 263.21 g/mol 265.23 g/mol [2]
Canonical SMILES C(CCCCCCBr)CCCC=O C(CCCCCCBr)CCCCCO [2]
Physical State (Predicted) Liquid or low-melting solid Solid [3]
Boiling Point Not available 155 °C @ 4 mmHg [3]

| Melting Point | Not available | 34-36 °C |[3] |

The Theoretical Framework of Hydrophobicity and logP

The hydrophobicity of a molecule is quantitatively described by its partition coefficient (P), which is the ratio of its equilibrium concentrations in a two-phase system of a nonpolar organic solvent (typically n-octanol) and a polar solvent (water). For practical use, this ratio is expressed in its base-10 logarithmic form, logP.[4]

Equation 1: The Partition Coefficient (logP) logP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] In drug development and environmental science, logP is a cornerstone parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation.[5]

G A 12-Carbon Alkyl Chain + Terminal Bromine C High Hydrophobicity (Lipophilicity) A->C B Aldehyde Group (H-bond acceptor only) B->C D High Predicted logP Value C->D Quantified by E Preferential Partitioning into Lipid Membranes D->E F Poor Aqueous Solubility D->F

Caption: Logical flow from molecular structure to predicted physicochemical behavior.

Estimation of this compound logP

The primary alcohol group (-CH₂OH) in 12-bromo-1-dodecanol can both donate and accept hydrogen bonds, granting it a higher degree of polarity compared to the aldehyde group (-CHO) of this compound, which can only accept hydrogen bonds. The oxidation of the alcohol to the aldehyde removes the hydrogen-bond-donating proton, thereby reducing the molecule's overall polarity and its affinity for water.[1] Consequently, this compound is expected to be more hydrophobic and possess a higher logP value than its alcohol counterpart.

Computational models, which use fragment-based or atom-based contribution methods, support this deduction.[6][7]

Table 2: Computationally Predicted logP Values.

Compound Prediction Method Predicted logP Source
12-Bromo-1-dodecanol XLogP3 5.5 [2]
12-Bromo-1-dodecanol Crippen's Fragmentation 4.275 [8]
1,12-Dibromododecane XLogP3 6.9 [9]

| This compound (Estimate) | Expert Estimation | ~5.7 - 6.2 | - |

The expert estimation for this compound is based on the XLogP3 value of the parent alcohol, adjusted upward to account for the reduced polarity of the aldehyde functional group. The highly nonpolar analogue, 1,12-dibromododecane, with a predicted logP of 6.9, provides a reasonable upper boundary for this estimate.[9]

G Alcohol 12-Bromo-1-dodecanol -CH₂OH group (H-bond donor & acceptor) Predicted logP ≈ 5.5 Aldehyde This compound -CHO group (H-bond acceptor only) Estimated logP > 5.5 Alcohol->Aldehyde Mild Oxidation (e.g., PCC, DMP) - Reduces Polarity - Increases Hydrophobicity

Caption: Chemical transformation and its impact on polarity and logP.

Experimental Determination of logP: Protocols and Considerations

While computational predictions are invaluable for initial assessment, empirical determination is the gold standard for scientific accuracy.[10] The two most widely accepted methods are governed by OECD guidelines.

Protocol 1: Shake-Flask Method (OECD Guideline 107)

This method directly measures the partitioning of a solute between n-octanol and water and is considered the definitive standard, though it is best suited for compounds with logP values between -2 and 4.[11][12] For highly hydrophobic compounds like this compound, this method is challenging due to the extremely low concentration in the aqueous phase, which can be below the limit of detection, and the potential for emulsion formation.[13]

Step-by-Step Methodology:

  • Solvent Preparation (Causality: Ensure thermodynamic equilibrium):

    • Pre-saturate n-octanol with water and, separately, water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This prevents volume changes in the phases during the experiment.

  • Test Solution Preparation:

    • Prepare a stock solution of this compound in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate detection (e.g., < 0.01 M).[11]

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a PTFE-lined cap), combine a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated water.

    • Gently agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (this could range from minutes to hours; preliminary tests are required).

  • Phase Separation (Causality: Prevent cross-contamination):

    • Centrifuge the vessel at a low speed to break any emulsions and ensure a sharp, clear separation between the two phases.[11]

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., GC-MS or HPLC-UV).

  • Calculation:

    • Use the concentrations determined in Step 5 to calculate the partition coefficient (P) and its logarithm (logP) using Equation 1.

Protocol 2: HPLC Method (OECD Guideline 117)

This indirect method is faster, requires less substance, and is generally more suitable for compounds with high logP values (typically in the range of 0 to 6).[14][15] It works by correlating a compound's retention time on a reversed-phase HPLC column with the known logP values of a series of reference standards.

Step-by-Step Methodology:

  • System Setup:

    • Utilize an HPLC system with a stable pump, a UV detector, and a C18 reversed-phase column.

    • The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.

  • Calibration (Causality: Establish a predictive model):

    • Select a series of 6-8 reference compounds with well-established logP values that bracket the expected logP of this compound.

    • Inject each standard individually and record its retention time (tᵣ).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

    • Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. The relationship should be linear.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

    • Determine its retention time (tᵣ) and calculate its capacity factor (k).

  • logP Determination:

    • Using the linear regression equation from the calibration curve, calculate the logP of this compound from its measured log(k) value.

G cluster_shake Shake-Flask Method (OECD 107) cluster_hplc HPLC Method (OECD 117) start Determine logP s1 Equilibrate Octanol + Water start->s1 Direct Method h1 Create Calibration Curve with logP Standards start->h1 Indirect Method s2 Dissolve Analyte & Mix Phases s1->s2 s3 Centrifuge to Separate Phases s2->s3 s4 Analyze Concentration in Both Phases s3->s4 s5 Directly Calculate logP s4->s5 h2 Inject Analyte & Measure Retention Time h1->h2 h3 Calculate Capacity Factor (k) h2->h3 h4 Interpolate logP from Calibration Curve h3->h4

Caption: Comparative workflow of direct and indirect logP determination methods.

Practical Implications of High Hydrophobicity

The high logP value of this compound has significant consequences for its handling and application:

  • Solvent Selection: It will require nonpolar organic solvents (e.g., alkanes, ethers, chlorinated solvents) for dissolution. Aqueous solubility will be negligible.

  • Biological Systems: In a research context, its high lipophilicity suggests it will readily partition into and cross lipid bilayer membranes. This property is crucial in drug delivery for designing lipid-based carriers or for molecules targeting intracellular components.

  • Materials Science: Its hydrophobic nature makes it an excellent candidate for use in the synthesis of polymers or as a surface modification agent to impart water-repellent properties to materials.[16]

  • Environmental Fate: A high logP is often correlated with a higher potential for bioaccumulation in organisms and adsorption to soil and sediment, key factors in environmental risk assessment.

Conclusion

This compound is unequivocally a highly hydrophobic molecule, a characteristic dictated by its long alkyl chain and terminal bromine. While direct experimental data is sparse, a combination of theoretical principles and data from its alcohol precursor allows for a reliable logP estimation in the range of 5.7 to 6.2. This high value indicates poor water solubility and a strong affinity for lipophilic environments, properties that are critical for its application in organic synthesis, materials science, and pharmaceutical research. For definitive quantification, the reversed-phase HPLC method (OECD 117) is recommended as the most practical and robust approach for a compound in this logP range. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently work with and characterize this versatile molecule.

References

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]

  • Mannhold, R. (n.d.). Classification of Log P calculation methods. ResearchGate. Retrieved from [Link]

  • Pérez, C., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. Molecules, 29(15), 3444. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137895, 12-Bromo-1-dodecanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 12-Bromo-1-dodecanol (CAS 3344-77-2). Retrieved from [Link]

  • Chemex Environmental International Ltd. (2018). Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117). Regulations.gov. Retrieved from [Link]

  • UK Health Security Agency. (2023). Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Retrieved from [Link]

  • Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 5871-5882. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 1.6: Chemical properties II- Reactions of aldehydes and ketones with alcohols. Retrieved from [Link]

  • Silver, J. (2013). Answer to "What is a suitable solution for eluting both alcohol and aldehyde?". ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • Pellegrino, C., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(21), 7378. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). OECD TG 107: Determination of the partition coefficient n-octanol/water: Shake flasks method. Retrieved from [Link]

  • National Research Council (US) Committee on Aldehydes. (1981). Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. In: Formaldehyde and Other Aldehydes. National Academies Press (US). Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18766, 1,12-Dibromododecane. Retrieved from [Link]

  • Box, K., et al. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Advanced Drug Delivery Reviews, 63(13), 1162-1174. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Selective Oxidation of 12-Bromododecanol to 12-Bromododecanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of ω-Haloaldehydes

12-Bromododecanol is a bifunctional molecule featuring a primary alcohol at one end of a twelve-carbon chain and a bromine atom at the other.[1] Its value in synthetic chemistry lies in this duality, allowing for orthogonal chemical transformations. The selective oxidation of the hydroxyl group to an aldehyde, yielding 12-Bromododecanal, is a critical transformation that unlocks a plethora of synthetic possibilities. The resulting aldehyde can participate in reactions such as Wittig olefination, reductive amination, and Grignard additions, while the terminal bromide remains a reactive handle for nucleophilic substitution or organometallic coupling reactions.[1][2]

This guide provides a detailed examination of established protocols for this specific oxidation, focusing on methods that offer high selectivity, good yields, and operational safety. We will explore the mechanistic underpinnings of three widely-used methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. The goal is to equip the practicing chemist with not only a set of reliable, step-by-step procedures but also the theoretical framework to understand, troubleshoot, and adapt these protocols.

Comparative Overview of Oxidation Methodologies

The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents to prevent over-oxidation to the corresponding carboxylic acid.[3][4] The methods discussed herein are considered "mild" oxidizing agents precisely for their ability to stop at the aldehyde stage.[4][5]

Method Core Reagents Advantages Disadvantages Typical Conditions Safety Concerns
PCC Oxidation Pyridinium Chlorochromate (PCC), Dichloromethane (DCM)Operationally simple, commercially available reagent, reliable.[6]Chromium(VI) is toxic and carcinogenic; disposal is a concern. Reaction can be acidic.[7]Room temperature, 4-12 hours.[2][6]High toxicity of Cr(VI) reagents. Requires careful handling and waste disposal.
Swern Oxidation Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (Et₃N)Metal-free, very mild conditions, high yields, avoids over-oxidation.[8][9][10]Requires cryogenic temperatures (-78 °C). Produces foul-smelling dimethyl sulfide (DMS) and toxic carbon monoxide (CO) gas.[8][9]-78 °C to room temperature, 1-2 hours.[11][12]Toxic CO gas evolution. Malodorous DMS byproduct. Reaction is highly exothermic and must be kept cold.
DMP Oxidation Dess-Martin Periodinane (DMP), Dichloromethane (DCM)Metal-free, neutral pH, room temperature, short reaction times, simple workup.[13]DMP is potentially explosive upon impact or heating. Can be expensive.Room temperature, 0.5-2 hours.[13]DMP can be shock-sensitive. Workup byproducts can be difficult to remove without specific procedures.[14]

Protocol I: Pyridinium Chlorochromate (PCC) Oxidation

Principle and Mechanism

PCC oxidation is a reliable method for converting primary alcohols to aldehydes.[15] The reaction mechanism involves the formation of a chromate ester intermediate from the alcohol and PCC. A subsequent β-hydride elimination, facilitated by the pyridine base, yields the aldehyde, a reduced chromium(IV) species, and pyridinium hydrochloride.[2][16] The use of an anhydrous solvent like dichloromethane (DCM) is crucial to prevent the formation of a gem-diol (hydrate) from the aldehyde, which could be further oxidized to a carboxylic acid.[15][16]

PCC_Mechanism RCH2OH 12-Bromododecanol Intermediate Chromate Ester Intermediate RCH2OH->Intermediate + PCC PCC PCC (CrO₃Cl⁻PyH⁺) Aldehyde This compound Intermediate->Aldehyde β-elimination CrIV Cr(IV) Species Intermediate->CrIV PyHCl Pyridinium HCl Intermediate->PyHCl

Caption: Mechanism of PCC Oxidation.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[6][17]

Materials:

  • 12-Bromododecanol (e.g., 5.0 g, 18.85 mmol)

  • Pyridinium Chlorochromate (PCC) (e.g., 5.2 g, 24.12 mmol, 1.3 eq)

  • Celite® or Silica Gel (e.g., 5.0 g)

  • Anhydrous Dichloromethane (DCM) (e.g., 70 mL)

  • Diethyl ether or Hexanes

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

PCC_Workflow A 1. Setup: Dissolve 12-Bromododecanol in anhydrous DCM. B 2. Reagent Addition: Add Celite® followed by PCC to the stirring solution. A->B C 3. Reaction: Stir at room temperature for 12 hours. Monitor by TLC. B->C D 4. Filtration: Dilute with ether/hexanes. Filter through a silica gel plug to remove chromium salts. C->D E 5. Concentration: Remove solvent from the filtrate under reduced pressure. D->E F 6. Purification: Purify the crude aldehyde via silica gel chromatography. E->F

Caption: Experimental Workflow for PCC Oxidation.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 12-bromododecanol (5.0 g, 18.85 mmol) in anhydrous dichloromethane (70 mL).

  • Reagent Addition: To the stirring solution, add Celite® (5.0 g) followed by pyridinium chlorochromate (5.2 g, 24.12 mmol). The Celite® helps to adsorb the tar-like chromium byproducts, simplifying filtration.[6][7]

  • Reaction: Stir the mixture at room temperature for approximately 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up and Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel in a sintered glass funnel, washing thoroughly with additional diethyl ether to ensure all product is collected. The silica plug will trap the solid chromium byproducts.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using an eluent system such as n-hexane-ethyl acetate (e.g., 30:1 or 20:1 v/v) to isolate the pure aldehyde.[6][17] A yield of approximately 4.4 g (88%) can be expected.[6]

Troubleshooting
  • Incomplete Reaction: If TLC shows significant starting material remaining, add more PCC (0.2-0.3 eq) and allow the reaction to stir for longer. Ensure reagents and solvent were anhydrous.

  • Difficult Filtration: The chromium byproduct can form a thick, tar-like substance. Using Celite® or silica gel in the reaction mixture and performing the filtration through a solid plug are essential to manage this.[7]

  • Over-oxidation: While PCC is selective, prolonged reaction times or the presence of water can lead to trace amounts of carboxylic acid.[15][16] Ensure anhydrous conditions are maintained.

Protocol II: Swern Oxidation

Principle and Mechanism

The Swern oxidation is a metal-free, mild method for producing aldehydes from primary alcohols.[8][9] The reaction proceeds in three main stages at low temperature (-78 °C).[11]

  • Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate, with the release of CO and CO₂ gases.[9]

  • Formation of Alkoxysulfonium Salt: The alcohol attacks the electrophilic sulfur atom, displacing chloride and forming a key alkoxysulfonium salt intermediate.[9][18]

  • Ylide Formation and Elimination: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), deprotonates the carbon alpha to the sulfur, forming a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[9]

Swern_Mechanism cluster_0 Activation cluster_1 Oxidation DMSO DMSO Active Chloro(dimethyl)sulfonium chloride DMSO->Active + Oxalyl Oxalyl Chloride Oxalyl->Active Alkoxy Alkoxysulfonium salt Active->Alkoxy + Alcohol 12-Bromododecanol Alcohol->Alkoxy Ylide Sulfur Ylide Alkoxy->Ylide + Et₃N Aldehyde This compound + DMS Ylide->Aldehyde Elimination Base Et₃N

Caption: Key Stages of the Swern Oxidation Mechanism.

Detailed Step-by-Step Protocol

This is a general Swern protocol adapted for 12-bromododecanol.

Materials:

  • 12-Bromododecanol (e.g., 5.0 g, 18.85 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (e.g., 3.0 mL, 42.4 mmol, 2.25 eq)

  • Oxalyl Chloride (e.g., 2.0 mL, 22.6 mmol, 1.2 eq)

  • Triethylamine (Et₃N) (e.g., 13.1 mL, 94.25 mmol, 5.0 eq)

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, thermometer

  • Dry ice/acetone bath

Swern_Workflow A 1. Setup: Cool DCM and Oxalyl Chloride to -78 °C. B 2. Activation: Add DMSO in DCM dropwise. Stir for 10 min. A->B C 3. Alcohol Addition: Add alcohol in DCM dropwise. Stir for 20 min. B->C D 4. Base Addition: Add Et₃N dropwise. Stir for 10 min at -78 °C. C->D E 5. Warm & Quench: Warm to RT. Add water to quench. D->E F 6. Workup & Purify: Perform aqueous workup. Dry, concentrate, and purify via chromatography. E->F

Caption: Experimental Workflow for Swern Oxidation.

Procedure:

  • Activation of DMSO: To a solution of oxalyl chloride (2.0 mL, 22.6 mmol) in anhydrous DCM (40 mL) in a three-neck flask cooled to -78 °C (dry ice/acetone bath), add a solution of DMSO (3.0 mL, 42.4 mmol) in anhydrous DCM (10 mL) dropwise over 5 minutes. Caution: Vigorous gas evolution (CO, CO₂) occurs.[11] Stir the resulting mixture for 10 minutes at -78 °C.

  • Alcohol Addition: Add a solution of 12-bromododecanol (5.0 g, 18.85 mmol) in anhydrous DCM (15 mL) dropwise via syringe over 10 minutes. Stir the reaction mixture for an additional 20-30 minutes at -78 °C.[11]

  • Base Addition: Add triethylamine (13.1 mL, 94.25 mmol) dropwise over 10 minutes. A thick white precipitate will form. Stir the mixture for another 10 minutes at -78 °C.

  • Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.

  • Work-up: Add water (approx. 50 mL) to the reaction mixture. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, water, and brine.[11][12]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography as described in the PCC protocol.

Troubleshooting
  • Low Yield: The most critical parameter is temperature control. If the temperature rises above -60 °C during activation or alcohol addition, side reactions can occur.[19] All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Formation of Side Products: If triethylamine is added before the alcohol has fully reacted with the activated DMSO, an alkoxythiomethyl ether side product can form.[18] Ensure the correct order of addition and sufficient stirring time after adding the alcohol.

  • Persistent Odor: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor.[8] All operations should be conducted in a well-ventilated fume hood. The odor in the final product can be removed by careful purification. Aqueous washes can be treated with bleach to oxidize the residual DMS.

Protocol III: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as a mild and selective oxidant.[13] The reaction is typically performed at room temperature under neutral conditions. The mechanism begins with a ligand exchange, where the alcohol displaces an acetate group on the iodine center. An intramolecular deprotonation of the α-carbon of the alcohol by an acetate ion leads to the formation of the carbonyl group and the reduced iodinane byproduct.[4][20]

DMP_Mechanism RCH2OH 12-Bromododecanol Intermediate Periodinane Ester Intermediate RCH2OH->Intermediate + DMP - AcOH DMP Dess-Martin Periodinane (I(V)) Aldehyde This compound Intermediate->Aldehyde Intramolecular Elimination Byproduct Reduced Iodinane + Acetic Acid Intermediate->Byproduct

Caption: Mechanism of Dess-Martin Oxidation.

Detailed Step-by-Step Protocol

This is a general DMP protocol adapted for 12-bromododecanol.

Materials:

  • 12-Bromododecanol (e.g., 5.0 g, 18.85 mmol)

  • Dess-Martin Periodinane (DMP) (e.g., 8.8 g, 20.7 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 12-bromododecanol (5.0 g, 18.85 mmol) in anhydrous DCM (100 mL) in a round-bottom flask.

  • Reagent Addition: Add Dess-Martin periodinane (8.8 g, 20.7 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction by adding an equal volume of saturated NaHCO₃ solution containing 10% Na₂S₂O₃. The thiosulfate reduces the remaining DMP and the iodinane byproduct, making them more water-soluble and easier to remove.[14]

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as previously described.

Troubleshooting
  • Reaction Stalls: This can be due to wet reagents or solvent, or poor quality DMP. DMP can degrade upon exposure to moisture.

  • Difficult Work-up: The iodinane byproduct can be difficult to remove. The quenching step with sodium thiosulfate is highly recommended as it converts the byproduct into a more easily removable, water-soluble species.[14] Buffering the reaction with a small amount of sodium bicarbonate can also help if the substrate is acid-sensitive.[14]

General Purification Strategy: Bisulfite Adduct Formation

For aldehydes that are difficult to purify by chromatography alone, formation of a reversible bisulfite adduct can be an effective strategy.[21]

  • Dissolve the crude aldehyde in a solvent like ethanol or methanol.[22]

  • Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir vigorously.[22][23] The bisulfite adduct, being a salt, will often precipitate or can be extracted into the aqueous layer.

  • The adduct is isolated by filtration or separation of the aqueous layer.

  • The pure aldehyde is regenerated by treating the adduct with a base, such as NaHCO₃ or dilute NaOH solution, and extracting it back into an organic solvent.[22][23]

This method is highly selective for aldehydes and can be a powerful tool for removing non-aldehydic impurities.[21]

Conclusion

The oxidation of 12-bromododecanol to this compound can be achieved efficiently using several well-established methods. The choice of protocol often depends on available equipment, scale, and tolerance for specific reagents.

  • PCC offers operational simplicity but involves hazardous chromium waste.

  • Swern oxidation provides excellent results under mild, metal-free conditions but requires cryogenic temperatures and careful management of toxic and malodorous byproducts.

  • DMP oxidation is a fast, room-temperature, metal-free alternative, with the primary considerations being the cost and potential shock-sensitivity of the reagent, as well as a specific work-up procedure for byproduct removal.

By understanding the mechanism, operational details, and potential pitfalls of each method, researchers can confidently select and execute the optimal procedure for their synthetic needs.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • PrepChem. Synthesis of 12-bromo-1-dodecanal. Available from: [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Comprehensive Insights into the Production of Long Chain Aliphatic Aldehydes Using a Copper-Radical Alcohol Oxidase as Biocatalyst. Available from: [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. Available from: [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available from: [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available from: [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available from: [Link]

  • Wikipedia. Swern oxidation. Available from: [Link]

  • Scribd. Dess-Martin Oxidation Guide | PDF. Available from: [Link]

  • Chemistry Stack Exchange. Dess–Martin oxidation work up. Available from: [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]

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  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). Available from: [Link]

  • Sciencemadness.org. Synthesis of 12-Bromo-1-dodecanol. Available from: [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Available from: [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. Available from: [Link]

  • YouTube. 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available from: [Link]

  • ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Available from: [Link]

  • Chemsrc. 12-Bromo-1-dodecanol | CAS#:3344-77-2. Available from: [Link]

  • Google Patents. CN103449995A - Method of removing aldehydes impurities in cyclohexanone-containing technology materials.
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Application Note: Chemoselective PCC Oxidation of Omega-Bromo Alcohols to Aldehydes

[1]

Executive Summary

This technical guide details the oxidation of

12313chromium "tar" formationinstability

Introduction & Mechanistic Rationale

Omega-bromoaldehydes are critical bifunctional linkers in medicinal chemistry, often used to tether pharmacophores or generate Wittig reagents.[1][3] The transformation requires the oxidation of a primary alcohol to an aldehyde without affecting the alkyl bromide or inducing

Why PCC?

PCC (Corey-Suggs reagent) is chosen for this transformation because:

  • Chemoselectivity: It stops at the aldehyde stage and does not over-oxidize to the carboxylic acid (unlike Jones Reagent).[1][4]

  • Acidic Profile: PCC is slightly acidic (

    
     of pyridinium ion 
    
    
    5.2).[1] This acidity is generally tolerated by alkyl bromides but prevents the formation of acetals if water is excluded.
  • Operational Simplicity: Unlike Swern oxidation, it does not require cryogenic temperatures (-78°C).[1][3]

Reaction Mechanism

The oxidation proceeds via the formation of a chromate ester intermediate, followed by a base-assisted elimination.

PCC_MechanismSubstrateOmega-Bromo Alcohol(R-CH2-OH)IntermediateChromate EsterIntermediateSubstrate->IntermediateNucleophilic Attackon CrPCCPCC(CrVI)PCC->IntermediateTransitionProton Transfer& EliminationIntermediate->TransitionBase (Pyridine)abstracts alpha-HProductOmega-Bromo Aldehyde(R-CHO)Transition->ProductC=O FormationByproductReduced Cr(IV)(Tarry Residue)Transition->ByproductReduction

Figure 1: Mechanistic pathway of PCC oxidation.[1][3] The critical step is the abstraction of the alpha-proton by the pyridinium/chloride base, driving the elimination of the reduced chromium species.

Critical Parameters & Comparative Data

Before executing the protocol, it is vital to understand how PCC compares to other oxidation methods for this specific substrate class.

Table 1: Oxidant Comparison for Bromo-Alcohols

ParameterPCC (This Protocol)Swern OxidationDess-Martin (DMP)
Yield (Typical) 75 - 85%85 - 95%>90%
Atom Economy Moderate (Cr waste)Poor (DMSO/Oxalyl Cl)Poor (Large periodinane)
Temperature Room Temperature (25°C)-78°C (Cryogenic)0°C to RT
Cost LowLowHigh
Workup Difficulty High (Chromium emulsions)Moderate (Sulfide stench)Low (Simple filtration)
Suitability Best for <10g scale, robust substrates Best for large scale, acid-sensitiveBest for small scale, high value

Experimental Protocol

Target: Synthesis of 5-bromopentanal from 5-bromopentan-1-ol. Scale: 10 mmol (approx. 1.67 g of starting material).[1]

Materials & Reagents[1][3][4]
  • Substrate: 5-Bromopentan-1-ol (1.67 g, 10 mmol).[1][3]

  • Oxidant: Pyridinium Chlorochromate (PCC) (3.23 g, 15 mmol, 1.5 eq).[1][3]

  • Buffer (Optional): Sodium Acetate (anhydrous) (0.25 g, ~0.3 eq) - Recommended to buffer acidity and prevent degradation.[1][3]

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL).

  • Workup Aids: Celite 545, Silica Gel, Diethyl Ether.[1][3]

Step-by-Step Procedure
  • Preparation of Oxidant Suspension: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend PCC (3.23 g) and Sodium Acetate (0.25 g) in anhydrous DCM (30 mL).

    • Note: The solution will appear as an orange suspension.[1] Sodium acetate acts as a buffer to prevent acid-catalyzed migration of the bromine or polymerization.[1]

  • Substrate Addition: Dissolve 5-bromopentan-1-ol (1.67 g) in the remaining DCM (20 mL). Add this solution to the PCC suspension in one portion at room temperature.

    • Observation: The reaction mixture will darken from orange to dark brown/black as Cr(VI) is reduced to Cr(IV).[1][3]

  • Reaction Monitoring: Stir vigorously at room temperature for 1.5 to 2.0 hours.

    • TLC Monitoring: Use 20% EtOAc in Hexanes.[1] Stain with KMnO4 or Anisaldehyde.[1] The alcohol (Rf ~0.[1]3) should disappear, and the aldehyde (Rf ~0.[1][3]6) should appear.

  • Workup (The "Dry Loading" Method): Crucial Step: Do not perform an aqueous extraction immediately, as this leads to intractable emulsions with chromium salts.[1][3]

    • Step A: Add Celite (approx. 3 g) and Silica Gel (approx. 3 g) directly to the black reaction mixture.[1][3]

    • Step B: Evaporate the solvent in vacuo (Rotavap) until a dry, free-flowing powder remains.[1][3]

    • Step C: Prepare a sintered glass funnel with a pad of fresh Silica Gel (approx. 2 cm height).

    • Step D: Pour the dry powder onto the silica pad and elute with 10% Ether in DCM (or pure DCM). The product will elute, while the black chromium tar remains trapped in the silica/Celite matrix.

  • Isolation: Concentrate the filtrate in vacuo (bath temp < 30°C).

    • Caution: Omega-bromoaldehydes are volatile and thermally unstable.[1] Do not overheat.

Purification & Storage[3]
  • Purification: If the filtrate is slightly colored, a rapid filtration through a short plug of Florisil is effective. Full column chromatography is rarely needed if the conversion is complete.[1]

  • Storage: Store under Argon at -20°C. These compounds oxidize to carboxylic acids upon exposure to air.[1]

Troubleshooting & Optimization

Workflow Logic

The following diagram illustrates the decision-making process for optimizing the reaction.

Optimization_FlowStartStart PCC OxidationCheckTLCCheck TLC @ 1.5 hrsStart->CheckTLCCompleteReaction Complete?CheckTLC->CompleteYesProceed to WorkupComplete->YesYesNoStalled ReactionComplete->NoNoTarIssueGummy/Tar Formation?Yes->TarIssueAction1Add 0.5 eq PCCNo->Action1Action2Check for Water(Add Mol. Sieves)No->Action2DecantDecant SupernatantWash residue with Et2OTarIssue->DecantYes

Figure 2: Decision logic for reaction monitoring and troubleshooting common issues.

Common Issues
  • Stalled Reaction: PCC is hygroscopic.[1] If the reagent is old/wet, the reaction will stall.[1] Solution: Add activated 4Å Molecular Sieves to the reaction mixture.

  • Low Yield: Often due to product volatility during rotary evaporation.[1] Solution: Do not go below 20 mbar; keep bath temperature <30°C.[1]

  • Black Tar: The reduced chromium species form a sticky polymer.[1] Solution: Use the "Dry Loading" workup described in Section 4.[1]2. Avoid water until the bulk of chromium is removed.[1]

Safety & Waste Management

WARNING: Chromium(VI) compounds (PCC) are carcinogenic, mutagenic, and highly toxic to aquatic life.[1][3]

  • Handling: Always handle PCC in a fume hood. Wear double nitrile gloves.[1]

  • Waste Disposal:

    • Solid Waste: The silica/Celite pad containing chromium must be disposed of as Solid Hazardous Waste (Heavy Metals) .[1] Do not throw in general trash.

    • Liquid Waste: All aqueous washes (if any) and solvent waste must be segregated into a container labeled "Chromium Contaminated Waste."[1]

  • Quenching: Small spills can be reduced to the less toxic Cr(III) state using sodium metabisulfite or ascorbic acid solution before cleanup.[1]

References

  • Corey, E. J., & Suggs, J. W. (1975).[1][3][5][6] Pyridinium Chlorochromate.[1][2][4][7][5][6][8][9][10] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[1][6][8][11] Tetrahedron Letters, 16(31), 2647–2650.[1][3]

  • Luzzio, F. A. (1998).[1][3] The Oxidation of Alcohols by Modified Oxochromium(VI)-Amine Reagents. Organic Reactions, 53, 1-221.[1][3] [1][3]

  • Tojo, G., & Fernández, M. (2006).[1][3][5] Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.[1] (See Chapter 1: Chromium-based Reagents).

  • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 518737, Pyridinium chlorochromate.[1][3] [1][3]

Application Notes and Protocols: The Wittig Olefination of 12-Bromododecanal for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This application note provides a comprehensive guide to the use of 12-bromododecanal, a bifunctional long-chain aldehyde, in Wittig olefination reactions. We will delve into the mechanistic underpinnings of this powerful transformation, present detailed, field-tested protocols, and discuss critical parameters for achieving high yields and stereoselectivity. Furthermore, this guide will address potential side reactions and troubleshooting strategies, equipping researchers in pharmaceuticals, materials science, and specialty chemicals with the knowledge to effectively utilize this compound as a building block for complex molecular architectures.

Introduction: The Synthetic Power of the Wittig Reaction

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, facilitates the conversion of aldehydes or ketones into alkenes through their reaction with a phosphonium ylide, also known as a Wittig reagent.[1][4][5] This transformation is particularly valuable as it forms the double bond at a specific, predetermined location, a significant advantage over elimination reactions that can often yield mixtures of isomers.[3] The reaction's broad functional group tolerance and its ability to construct complex carbon skeletons make it an indispensable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][5]

This compound is a particularly useful substrate for the Wittig reaction. Its long aliphatic chain provides a hydrophobic segment, while the terminal aldehyde and bromo functionalities offer orthogonal handles for subsequent chemical modifications. This allows for the synthesis of long-chain bromoalkenes, which are valuable intermediates in the production of polymers, surfactants, and biologically active molecules.[6][7]

The Chemical Heart of the Matter: The Wittig Reaction Mechanism

The Wittig reaction proceeds through a fascinating and well-studied mechanism. Understanding these steps is crucial for optimizing reaction conditions and predicting outcomes.

The overall transformation can be summarized as the reaction between an aldehyde or ketone and a phosphonium ylide to yield an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed in the by-product is a key thermodynamic driving force for the reaction.[8]

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[4][9] This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane.[4][8][9] This intermediate then collapses in a concerted or stepwise manner to yield the final alkene and triphenylphosphine oxide.[4][9]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, typically yield (E)-alkenes, while non-stabilized ylides, with alkyl substituents, predominantly form (Z)-alkenes.[8]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 PPh₃ PhosphoniumSalt [R-CH₂-PPh₃]⁺X⁻ PPh3->PhosphoniumSalt SN2 AlkylHalide R-CH₂-X AlkylHalide->PhosphoniumSalt Ylide R-CH⁻-PPh₃⁺ ↔ R-CH=PPh₃ PhosphoniumSalt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'-CHO Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O Oxaphosphetane->TPPO

Figure 1: The general mechanism of the Wittig reaction.

In the Lab: A Detailed Protocol for the Wittig Olefination of this compound

This section provides a robust, step-by-step protocol for the Wittig olefination of this compound with methyltriphenylphosphonium bromide to yield 13-bromo-1-tridecene.

3.1. Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Major Chemical SupplierStore under inert atmosphere.
Methyltriphenylphosphonium bromide≥98%Major Chemical SupplierDry in a vacuum oven before use.
Sodium hydride (NaH)60% dispersion in mineral oilMajor Chemical SupplierHandle with extreme caution.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeMajor Chemical SupplierUse freshly distilled from sodium/benzophenone.
Anhydrous Diethyl ether≥99.7%, inhibitor-freeMajor Chemical Supplier
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel60 Å, 230-400 meshFor column chromatography.
HexaneACS gradeFor column chromatography.
Ethyl acetateACS gradeFor column chromatography.
3.2. Experimental Workflow

Wittig_Workflow start Start ylide_prep Prepare Phosphonium Ylide (NaH, THF, 0 °C to RT) start->ylide_prep reaction Wittig Reaction (Add this compound, RT) ylide_prep->reaction quench Quench Reaction (sat. aq. NH₄Cl) reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Sources

Application Note: Scalable Synthesis of 14-Bromo-2-Tetradecenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 14-bromo-2-tetradecenoic acid methyl ester , a functionalized fatty acid derivative often employed as a metabolic probe or a late-stage intermediate for lipid-drug conjugation. The presence of the


-unsaturated ester moiety serves as a Michael acceptor, while the terminal bromide allows for facile nucleophilic substitution (e.g., azide introduction for Click chemistry or radiolabeling).

The protocol utilizes a convergent C2 + C12 strategy, leveraging the Horner-Wadsworth-Emmons (HWE) olefination to ensure high stereoselectivity for the biologically relevant (E)-isomer.

Retrosynthetic Analysis & Strategy

To ensure synthetic efficiency and stereochemical purity, the target molecule is disconnected at the C2–C3 double bond. This approach minimizes the risk of isomerization and utilizes commercially available long-chain precursors.

Strategic Logic
  • Stereocontrol: The HWE reaction is selected over the Wittig reaction to favor the thermodynamically stable (E)-alkene (trans) product.

  • Functional Group Tolerance: The terminal alkyl bromide is stable under the mild basic conditions of the HWE reaction, preventing the need for protecting groups.

  • Precursor Availability: The synthesis begins with 12-bromododecanol , a commercially available

    
    -bromo alcohol.
    
Synthetic Pathway Visualization

Retrosynthesis Target Target: 14-Bromo-2-tetradecenoic acid methyl ester Disconnection Disconnection: C2-C3 Olefin Target->Disconnection Retrosynthesis Fragment1 Fragment A (C2): Trimethyl phosphonoacetate Disconnection->Fragment1 HWE Reagent Fragment2 Fragment B (C12): 12-Bromododecanal Disconnection->Fragment2 Electrophile StartMat Starting Material: 12-Bromododecanol Fragment2->StartMat Oxidation (PCC)

Caption: Retrosynthetic breakdown of 14-bromo-2-tetradecenoic acid methyl ester via C2-C3 disconnection.

Experimental Protocols

Stage 1: Synthesis of this compound

Objective: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or displacement of the bromide.

Reagents:

  • 12-Bromododecanol (1.0 equiv)

  • Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Celite (Filter aid)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equiv) and an equal weight of Celite in anhydrous DCM (0.1 M concentration relative to alcohol).

  • Addition: Dissolve 12-bromododecanol (1.0 equiv) in a minimal amount of DCM and add it dropwise to the stirring PCC suspension at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The aldehyde typically runs less polar (higher

    
    ) than the alcohol.
    
  • Workup: Dilute the reaction mixture with diethyl ether. Filter the dark slurry through a pad of silica gel or Celite to remove chromium salts. Wash the pad thoroughly with ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude This compound .

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Note: Aldehydes can be unstable; proceed immediately to Stage 2 if possible.

Stage 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Formation of the


-unsaturated ester with high (E)-selectivity.

Reagents:

  • Trimethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • This compound (from Stage 1) (1.0 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Deprotonation: In a flame-dried flask under inert atmosphere (

    
     or Ar), suspend NaH  (1.2 equiv) in anhydrous THF  at 0°C.
    
  • Phosphonate Addition: Add trimethyl phosphonoacetate (1.2 equiv) dropwise. The solution should turn clear/yellowish as hydrogen gas evolves. Stir for 30 minutes at 0°C to ensure complete anion formation.

  • Aldehyde Addition: Dissolve This compound (1.0 equiv) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0°C.

  • Reaction: Allow the reaction to warm slowly to RT and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC. The product will be UV-active (conjugation) and stain with KMnO4.

  • Quench: Cool the reaction to 0°C and carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
    ). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the residue via flash chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 90:10) to isolate methyl 14-bromo-2-tetradecenoate .

Characterization & QC Criteria

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueParameterExpected Signal / ObservationInterpretation
1H NMR Olefinic Protons

~6.95 (dt,

Hz, 1H, H-3)

~5.80 (d,

Hz, 1H, H-2)
Large coupling constant (

Hz) confirms (E)-geometry.
1H NMR Methyl Ester

~3.72 (s, 3H)
Confirmation of methyl ester group.
1H NMR Terminal Bromide

~3.40 (t,

Hz, 2H, H-14)
Confirms retention of bromide.
13C NMR Carbonyl

~167.0 ppm
Conjugated ester carbonyl.
HRMS Mass

or

Matches calculated mass for

.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water/moisture releasing flammable hydrogen gas. Handle only in dry conditions under inert gas.

  • PCC (Chromium VI): Highly toxic and carcinogenic. All chromium waste must be segregated and disposed of according to hazardous waste regulations.

  • Alkyl Bromides: Potential alkylating agents. Avoid skin contact; use gloves and work in a fume hood.

References

  • Horner-Wadsworth-Emmons Reaction Review

    • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions.[1][2] Chemical Reviews, 74(1), 87–99. Link

  • Oxidation of Primary Alcohols (PCC)

    • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. Link

  • Synthesis of Omega-Functionalized Fatty Acids

    • Navarro, I., Fabriàs, G., & Camps, F. (1996).[3] Synthesis of [14,14,14-2H3] 12-hydroxytetradecanoic acid and [13,14-2H2] 11-hydroxytetradecanoic acid useful as tracers to study a (11E)-desaturation reaction.[3] Bioorganic & Medicinal Chemistry, 4(3), 439-443.[3] Link

  • General FAME Preparation

    • AOCS Official Method Ce 2-66. Preparation of Methyl Esters of Fatty Acids.[4][5][6][7][8] American Oil Chemists' Society. Link

Sources

Application Note: 12-Bromododecanal as a Probe for Aldehyde Dehydrogenase (ALDH3A2) Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

12-Bromododecanal is a synthetic fatty aldehyde analog utilized as a specific substrate probe for Fatty Aldehyde Dehydrogenase (FALDH) , the enzyme encoded by the ALDH3A2 gene. This molecule is critical in the study and diagnosis of Sjögren-Larsson Syndrome (SLS) , an autosomal recessive neurocutaneous disorder characterized by FALDH deficiency.

Unlike generic aldehyde substrates (e.g., octanal or decanal), this compound incorporates a terminal bromine atom. This halogen tag serves two distinct functions:

  • Metabolic Stability: It prevents rapid beta-oxidation of the resulting fatty acid, allowing the product to accumulate for quantification.

  • Mass Spectrometry Signature: The bromine atom provides a unique isotopic pattern (

    
    Br:
    
    
    
    Br
    
    
    1:1) in Gas Chromatography-Mass Spectrometry (GC-MS), enabling precise discrimination between the probe metabolite and endogenous lipids.
Mechanism of Action

The probe functions as a direct substrate for the FALDH enzyme. In the presence of the cofactor NAD


, ALDH3A2 oxidizes the aldehyde group to a carboxylic acid.

Reaction:



Pathway Visualization

The following diagram illustrates the enzymatic conversion and the subsequent analytical workflow.

ALDH_Pathway Substrate This compound (Substrate) Enzyme ALDH3A2 (FALDH) Substrate->Enzyme Cofactor NAD+ Cofactor->Enzyme Product 12-Bromododecanoic Acid (Metabolite) Enzyme->Product NADH NADH Enzyme->NADH Deriv Methyl Ester Derivatization (GC-MS Ready) Product->Deriv Methylation (Diazomethane/BF3) Detection GC-MS Analysis (m/z 292/294) Deriv->Detection Quantification

Figure 1: Enzymatic oxidation of this compound by ALDH3A2 and downstream analytical processing.

Experimental Protocol: FALDH Activity Assay

This protocol measures FALDH activity in cultured fibroblasts or leukocytes. It is the gold-standard method for confirming ALDH3A2 dysfunction.

Materials Required[1][2][3][4][5][6][7]
  • Substrate: this compound (synthesized from 12-bromododecanol via PCC oxidation or purchased commercially).

  • Cofactor: NAD+ (10 mM stock in water).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 9.0) or Tris-HCl (pH 8.0).

  • Internal Standard: Heptadecanoic acid or d3-stearic acid.

  • Derivatization Agent: Diazomethane (ethereal solution) or Boron trifluoride-methanol (14%).

  • Solvents: Chloroform, Methanol, Hexane (HPLC Grade).

Step-by-Step Workflow
A. Sample Preparation[1]
  • Harvest Cells: Pellet

    
     cultured skin fibroblasts or leukocytes.
    
  • Lysis: Resuspend pellet in 200 µL of ice-cold distilled water. Sonicate (3 x 10 sec pulses) to disrupt membranes.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay. Target 50–100 µg protein per reaction.

B. Enzymatic Reaction
  • Reaction Mix: In a glass tube, combine:

    • Cell Homogenate (50–100 µg protein)

    • NAD+ (1 mM final concentration)

    • Sodium Pyrophosphate Buffer (50 mM, pH 9.0)

    • Total Volume: 200 µL

  • Initiation: Add this compound (dissolved in DMSO) to a final concentration of 50–100 µM.

  • Incubation: Incubate at 37°C for 30–60 minutes in a shaking water bath.

  • Termination: Stop the reaction by adding 0.5 mL of 1 M HCl.

C. Extraction and Derivatization[2]
  • Lipid Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes. Collect the lower organic phase (containing the fatty acid product).

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Methylation: Resuspend the residue in 0.5 mL of derivatization reagent (e.g., BF3-methanol). Heat at 60°C for 15 minutes.

  • Final Extraction: Add 1 mL Hexane and 1 mL water. Vortex and centrifuge. Collect the upper Hexane layer.

D. GC-MS Detection
  • Column: DB-1 or DB-5 capillary column (30 m).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Mode: Selected Ion Monitoring (SIM).

Data Analysis & Interpretation

Quantitative Parameters
ParameterValue / CriteriaNotes
Target Analyte 12-Bromododecanoic Acid Methyl EsterThe methylated product of the enzymatic reaction.
Key Ions (m/z) 292, 294 Molecular ion peaks (

and

) corresponding to

Br and

Br isotopes.
Isotope Ratio

1:1 (50.6% : 49.3%)
Critical Quality Control: Deviations from this ratio indicate interference or contamination.
Retention Time ~12–15 minDependent on column/ramp; elutes later than non-brominated C12 analogs.
Diagnostic Thresholds
  • Healthy Control: High conversion rate (typically >2000 pmol/min/mg protein).

  • SLS Patient (Homozygous): Near-zero activity (<5% of control).

  • Carrier (Heterozygous): Intermediate activity (~50% of control).

Workflow Diagram

Assay_Workflow Step1 1. Cell Lysis (Fibroblasts/Leukocytes) Step2 2. Incubation (+ this compound + NAD+) Step1->Step2 Step3 3. Acidification & Extraction (Chloroform/Methanol) Step2->Step3 Step4 4. Methylation (Formation of Methyl Ester) Step3->Step4 Step5 5. GC-MS Analysis (SIM Mode: m/z 292, 294) Step4->Step5

Figure 2: Step-by-step analytical protocol for FALDH activity measurement.

References

  • Rizzo, W. B., & Craft, D. A. (1991). Sjögren-Larsson syndrome. Deficiency of fatty aldehyde dehydrogenase.[3][4][5][6][7] Journal of Clinical Investigation, 88(5), 1643–1648.

  • De Laurenzi, V., et al. (1996). Sjögren-Larsson syndrome is caused by mutations in the fatty aldehyde dehydrogenase gene.[3][5] Nature Genetics, 12(1), 52–57.[5][7]

  • Rizzo, W. B. (2007). Sjögren-Larsson syndrome: molecular genetics and biochemical pathogenesis of fatty aldehyde dehydrogenase deficiency. Molecular Genetics and Metabolism, 90(1), 1–9.

Sources

Application Note: Precision Reductive Amination Protocols using 12-Bromododecanal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for integrating 12-Bromododecanal into bifunctional linkers, specifically for PROTACs, lipid nanoparticles (LNPs), and bioconjugation scaffolds.

Introduction: The Strategic Utility of this compound

This compound is a critical "Janus" molecule in bioconjugation chemistry.[1] It possesses two distinct reactive termini separated by a hydrophobic C12 aliphatic chain:

  • The Aldehyde (Electrophile A): Highly reactive toward primary/secondary amines for reductive amination.

  • The Alkyl Bromide (Electrophile B): A latent electrophile suitable for SN2 displacement by thiols, phenols, or secondary amines in a subsequent step.

This dual functionality makes it an ideal scaffold for PROTAC linkers (connecting an E3 ligase ligand to a protein of interest ligand) and lipid tail synthesis . However, this utility comes with a chemical hazard: chemoselectivity . The primary challenge is performing the reductive amination at the aldehyde without disturbing the alkyl bromide or triggering intermolecular polymerization (N-alkylation of the bromide by the newly formed amine).

Strategic Analysis & Experimental Design

The Chemoselectivity Paradox

In a standard alkylation, an amine attacks an alkyl halide. Here, we must force the amine to ignore the alkyl bromide and preferentially attack the aldehyde. We achieve this via kinetic control :

  • Reaction Rate: Imine formation and reduction (using STAB) is kinetically faster at room temperature than the SN2 attack on a primary alkyl bromide.

  • pH Modulation: Slightly acidic conditions (pH 5–6) accelerate iminium ion formation while suppressing the nucleophilicity of the amine, further protecting the bromide.

Selection of Reducing Agent[2][3][4]
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild and generally does not reduce aldehydes directly, only the protonated iminium species. It allows for a "One-Pot" protocol.[1][2][3]

  • Sodium Borohydride (NaBH₄): Too strong for one-pot methods (reduces aldehyde to alcohol).[1] Only used in "Two-Step" protocols where the imine is pre-formed.[1]

  • Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic and generates cyanide waste. Avoid unless STAB fails.

Protocol A: The "Gold Standard" One-Pot Method (STAB)

Recommended for most secondary amines and non-hindered primary amines.[1]

Materials
  • Substrate: this compound (Freshly purified; aldehydes oxidize to carboxylic acids on storage).[1]

  • Amine: 1.0 – 1.2 equivalents (Free base or salt).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[4] Note: DCE is superior for solubility but THF is greener.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve This compound (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Critical Step: If using an amine salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to free the base. If using free amine, add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Imine Formation: Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Checkpoint: The solution may turn slightly cloudy or change color. This "incubation" ensures the equilibrium shifts toward the imine before reduction.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature for 4–16 hours.

    • Monitoring: Use TLC (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (for amines) and 2,4-DNP (to confirm consumption of aldehyde).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs). Stir for 15 minutes.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

    • Note: The product is a secondary/tertiary amine with a terminal bromide.[5] Avoid heating the crude residue >40°C to prevent cyclization.

Protocol B: Two-Step Method (NaBH₄)

Recommended when the amine is expensive, or if STAB yields are low due to steric hindrance.

Step-by-Step Procedure
  • Imine Formation: Dissolve This compound (1.0 equiv) and Amine (1.0 equiv) in anhydrous Methanol (MeOH) or Ethanol .

    • Add molecular sieves (3Å or 4Å) to absorb water and drive equilibrium.

    • Stir at RT for 2–4 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.0 equiv) portion-wise.

    • Caution: NaBH₄ reacts vigorously with MeOH to produce H₂ gas. Add slowly.

  • Workup: After 1 hour, quench with water. Evaporate bulk MeOH. Extract aqueous residue with EtOAc or DCM.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive landscape of the reaction. The goal is to maximize the green path and eliminate the red paths.

G Start This compound + Amine (R-NH2) Imine Imine / Iminium Ion (Intermediate) Start->Imine AcOH, DCE Fast at RT Side_Alc Side Product A: 12-Bromododecanol (Aldehyde Reduction) Start->Side_Alc NaBH4 (Too Strong) Direct Reduction Side_Cyc Side Product B: Polymerization/Cyclization (Amine attacks Bromide) Start->Side_Cyc High Temp / Basic pH S_N2 Attack Product Target Product: N-Alkylated Amine (Terminal Bromide Intact) Imine->Product STAB (Reduction) Selective for Imine Product->Side_Cyc Long Storage / Heat

Figure 1: Chemoselectivity landscape. The STAB protocol (Blue/Green path) avoids direct aldehyde reduction and suppresses bromide displacement.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Old/Oxidized AldehydeThis compound oxidizes to the acid over time.[1] Purify via silica plug before use or check ¹H NMR (Aldehyde proton at ~9.7 ppm).
Alcohol Byproduct Reducing Agent too strongEnsure you are using STAB , not NaBH₄. If using STAB, ensure the reaction is anhydrous; water hydrolyzes STAB to NaBH₄-like species.
Cyclized/Polymer Reaction too hot or basicKeep reaction <25°C . Ensure pH is slightly acidic (add AcOH). Avoid excess amine which acts as a base.
Incomplete Imine Steric hindranceAdd Molecular Sieves (4Å) during the imine formation step (Step 3 in Protocol A).

Safety & Handling

  • This compound: Likely a skin and eye irritant.[1] The bromide functionality makes it a potential alkylating agent (sensitizer). Handle in a fume hood.

  • STAB: Evolves hydrogen gas upon contact with acid or water. Keep dry.

  • Waste: Segregate halogenated waste (DCE/DCM) from non-halogenated.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[8][7] Link[1]

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[9] Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Matson, M. J., et al. "Bifunctional Linkers for PROTAC Synthesis." Chemical Society Reviews, vol. 50, 2021. (General reference for linker chemistry).
  • Comparison of Reducing Agents. "Reductive Amination: Sodium Triacetoxyborohydride vs Cyanoborohydride." Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Long-Chain Bromoaldehydes via Bisulfite Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of long-chain bromoaldehydes. This guide is designed for researchers, chemists, and process development professionals who are leveraging the classical technique of bisulfite adduct formation to isolate and purify valuable aldehyde intermediates. Long-chain bromoaldehydes present unique challenges due to their bifunctional nature and physical properties. This resource provides in-depth, field-tested guidance to navigate these challenges effectively, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying aldehydes using sodium bisulfite?

The purification is based on the reversible nucleophilic addition of the hydrogensulfite (bisulfite) ion to the electrophilic carbonyl carbon of the aldehyde.[1] This reaction forms a sodium α-hydroxyalkanesulfonate salt, commonly known as a "bisulfite adduct".[2] This adduct is a charged, ionic species. This transformation of a non-polar aldehyde into a polar salt is the cornerstone of the separation. The adduct can be selectively separated from non-reactive, non-polar organic impurities through filtration (if it precipitates) or by liquid-liquid extraction into an aqueous phase.[2][3] The reaction is reversible, and the pure aldehyde can be regenerated from the adduct by shifting the equilibrium, typically by treatment with a base or acid.[2][4]

Q2: Why is this method particularly advantageous for process and scale-up chemistry?

Compared to methods like column chromatography, purification via bisulfite adducts offers significant advantages for large-scale applications:

  • Scalability & Cost-Effectiveness: The reagents, sodium bisulfite or sodium metabisulfite, are inexpensive and the procedure relies on simple, scalable unit operations like extraction, filtration, and crystallization.[2]

  • Efficiency: For many applications, it is significantly faster and less labor-intensive than multi-liter or multi-kilogram chromatographic separations.[5]

  • Creation of a Stable Intermediate: Long-chain aldehydes can be prone to oxidation or polymerization. The crystalline bisulfite adduct is often a more stable solid, providing a convenient and robust "hold point" in a multi-step synthesis campaign.[2][6]

  • High Purity: This method can be exceptionally effective at removing closely-related impurities, sometimes achieving a level of purity that obviates the need for subsequent chromatographic steps.[2]

Q3: Are there limitations to this technique?

Yes, the method is most effective for aldehydes.[2] While some sterically unhindered ketones (e.g., methyl ketones, cyclic ketones) can form adducts, the reaction is generally much less favorable for bulkier ketones.[2] This selectivity is often exploited to purify aldehydes from ketone impurities. Highly hindered aldehydes may also react slowly or not at all.[2]

Experimental Workflow & Mechanism

The overall process involves two key stages: formation of the adduct to sequester the aldehyde from impurities, and decomposition of the purified adduct to regenerate the pure aldehyde.

G cluster_0 Stage 1: Adduct Formation & Purification cluster_1 Stage 2: Aldehyde Regeneration A Crude Mixture (Bromoaldehyde + Impurities) in Miscible Co-solvent B Add Saturated Aq. Sodium Bisulfite (NaHSO₃) A->B Reaction Initiation C Formation of Biphasic System or Solid Precipitate B->C Vigorous Mixing D Separation Step (Extraction or Filtration) C->D E Purified Bisulfite Adduct (Aqueous Layer or Solid) D->E Isolate Adduct F Organic Impurities (Organic Layer) D->F Discard G Purified Bisulfite Adduct H Add Base (e.g., NaHCO₃) or Acid + Organic Solvent G->H Reversal Initiation I Decomposition of Adduct H->I Heating (optional) J Extraction I->J K Pure Bromoaldehyde (Organic Layer) J->K Isolate Product L Aqueous Waste J->L Discard

Caption: General workflow for bromoaldehyde purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of long-chain bromoaldehydes.

Problem 1: Low or No Formation of Bisulfite Adduct

Possible Cause A: Poor Solubility Long-chain bromoaldehydes are highly non-polar and have poor solubility in the aqueous bisulfite solution. Effective phase mixing is critical.

  • Solution: Use a water-miscible co-solvent to mediate the reaction. For long-chain aliphatic aldehydes, dimethylformamide (DMF) is often more effective than methanol or THF.[2][7] Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.

Possible Cause B: Adduct is Soluble in the Reaction Mixture The adduct may form but remain dissolved, giving the false impression that the reaction has failed. This is common with lower molecular weight aldehydes but can also occur with longer chains depending on the solvent system.[2]

  • Solution: Do not rely solely on precipitation as an indicator of success.[3] Proceed with the workup by adding an immiscible organic solvent (e.g., ethyl acetate, hexanes) and water. The charged adduct will be extracted into the aqueous layer, which can then be separated.[7]

Possible Cause C: Reagent Quality Sodium bisulfite solutions can degrade over time through oxidation by atmospheric oxygen.

  • Solution: Always use a freshly prepared, saturated solution of sodium bisulfite or sodium metabisulfite for maximum reactivity.[2]

Problem 2: A Solid Precipitates at the Organic-Aqueous Interface

This is a very common scenario when working with highly non-polar, long-chain aldehydes. The resulting bisulfite adduct can be amphiphilic, possessing a polar head (the sulfonate salt) and a long non-polar tail, leading to insolubility in both the bulk aqueous and organic phases.[7]

  • Solution: Do not attempt to force the solid into one layer. Instead, filter the entire biphasic mixture through a pad of Celite or diatomaceous earth to collect the insoluble adduct.[3][7] The solid adduct can be washed on the filter with the immiscible organic solvent (e.g., hexanes) to remove residual organic impurities. The filtrate layers can then be separated and the organic layer discarded. The purified adduct is then carried forward to the regeneration step.

Problem 3: Low Yield or Decomposition of Bromoaldehyde During Regeneration

Possible Cause A: C-Br Bond Instability (Side Reactions) The terminal bromide on a long alkyl chain is susceptible to nucleophilic substitution (forming an alcohol) or elimination (forming a terminal alkene) under strongly basic conditions, especially with heat.[8] Using a strong base like sodium hydroxide (NaOH) at high concentrations or temperatures poses a significant risk to the integrity of your molecule.

  • Solution 1 (Recommended): Use a Milder Base. Regenerate the aldehyde using a saturated solution of sodium bicarbonate (NaHCO₃). A published procedure for a similar long-chain substrate involves stirring the adduct in a biphasic mixture of 2-MeTHF and saturated NaHCO₃ at 50°C for 1 hour, which resulted in a 96% yield of the pure aldehyde.[9] This significantly reduces the risk of elimination or substitution reactions compared to using NaOH.

  • Solution 2 (For Base-Sensitive Substrates): Use Acidic Conditions. The adduct can also be decomposed under acidic conditions, though this is less common.[4][10] Treat the aqueous adduct solution with an acid like dilute HCl or H₂SO₄ and extract the liberated aldehyde. Caution is advised as acids can catalyze other side reactions depending on the substrate.

  • Solution 3 (For Highly Sensitive Substrates): Non-Aqueous Regeneration. For molecules with other base-sensitive groups (e.g., esters), a non-aqueous method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed, although this adds cost and complexity.

Possible Cause B: Incomplete Decomposition The regeneration equilibrium may not be fully shifted to the aldehyde side, resulting in a low recovery.

  • Solution: When using a base, ensure the pH of the aqueous layer is sufficiently high (e.g., pH 8-9 for NaHCO₃, pH >12 for NaOH) to drive the decomposition.[2][3] If using a weaker base like NaHCO₃, gentle heating (e.g., 40-50°C) can help drive the reaction to completion.[9] Perform multiple extractions (2-3 times) of the aqueous layer with an organic solvent to ensure complete recovery of the liberated aldehyde.

Detailed Experimental Protocols

Protocol 1: Formation and Isolation of the Bisulfite Adduct

This protocol is a general guideline and should be optimized for your specific substrate.

  • Dissolution: Dissolve the crude long-chain bromoaldehyde (1.0 eq) in a suitable water-miscible co-solvent. Dimethylformamide (DMF) is a good starting point for aliphatic aldehydes.[7] Use approximately 3-5 mL of solvent per gram of crude material.

  • Adduct Formation: Transfer the solution to a flask or separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) (approx. 1.5-2.0 eq).

  • Reaction: Stir or shake the mixture vigorously at room temperature for 1-3 hours. Monitor the disappearance of the aldehyde starting material by TLC or LCMS.

  • Isolation (Case A - Adduct is Water Soluble):

    • Transfer the reaction mixture to a separatory funnel.

    • Add deionized water and an immiscible organic solvent (e.g., hexanes or ethyl acetate).

    • Shake vigorously and allow the layers to separate. The bisulfite adduct will be in the aqueous layer.

    • Separate the layers. Re-extract the organic layer with water to recover any remaining adduct.

    • Combine the aqueous layers, which now contain the purified adduct, and proceed to Protocol 2.

  • Isolation (Case B - Adduct Precipitates):

    • If a solid precipitates during the reaction or upon addition of an immiscible solvent, collect the solid by filtering the entire mixture through a pad of Celite.

    • Wash the filter cake thoroughly with a non-polar organic solvent (e.g., hexanes) to remove trapped impurities.

    • The washed solid adduct on the Celite pad is now ready for regeneration. Proceed to Protocol 2.

Protocol 2: Regeneration of the Pure Bromoaldehyde

This protocol utilizes milder conditions to preserve the C-Br bond.[9]

  • Setup: Transfer the purified adduct (either as the combined aqueous solution from Protocol 1, Case A, or the solid on Celite from Case B) to a round-bottom flask equipped with a stir bar and condenser.

  • Add Solvents:

    • If using the aqueous solution, add an equal volume of an appropriate organic solvent (e.g., 2-MeTHF, ethyl acetate, or dichloromethane).

    • If using the solid on Celite, add water to dissolve the adduct, followed by the organic solvent.

  • Decomposition: Add an excess of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The volume should be sufficient to make the aqueous phase basic (pH ~8-9).

  • Heating: Heat the biphasic mixture to 40-50°C and stir vigorously for 1-2 hours. Monitor the reaction by TLC or LCMS for the appearance of the aldehyde in the organic phase and the disappearance of the adduct.

  • Workup:

    • Cool the mixture to room temperature and transfer to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with fresh organic solvent.

    • Combine all organic layers.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified long-chain bromoaldehyde.

Quantitative Data Example

The following table summarizes results from a published purification of a crude long-chain fatty aldehyde, demonstrating the effectiveness of the bisulfite adduct method compared to traditional column chromatography.[9]

ParameterColumn ChromatographyBisulfite Adduct Precipitation
Crude Aldehyde Input 94.46 g53.09 g
Aldehyde Recovery 33.97 g (36%)33.08 g (62%)
Final Purity (%) 99.1%83.0% (crude, pre-regeneration)
Process Mass Intensity (PMI) 373.027.2

This data highlights that while chromatography may yield higher final purity, the bisulfite method provides significantly better recovery and a dramatically lower Process Mass Intensity (a measure of process greenness), making it far more efficient and sustainable for larger scales.[9]

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available at: [Link]

  • Michael, V. F. (1951). Process for recovering aldehydes and ketones. U.S. Patent No. 2,544,562. Washington, DC: U.S. Patent and Trademark Office.
  • JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. [Video]. YouTube. Available at: [Link]

  • Reddit User Discussion. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. Available at: [Link]

  • Lieberman, S. V. (1954). Alkyl Halides to Aldehydes and Ketones Using 2-Nitropropane and NaOH. Journal of the American Chemical Society, 77(5), 1114–1115.
  • Reddit User Discussion. (2019). 'Purified via its bisulfite adduct' Help what does this mean?. r/chemistry. Available at: [Link]

  • Iglauer, S. Y., & Wu, Y. H. (2010). Stability of aqueous-alkaline sodium borohydride formulations. Russian Journal of Applied Chemistry, 83(8), 1438-1442.
  • Sumitomo Chemical Company. (1979). Purification process for 3-phenoxybenzaldehyde. U.S. Patent 4,162,269.
  • Boucher, M. M., Furigay, M. H., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.
  • Atwood, G., Purbiya, S., Reid, C., et al. (2024). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Royal Society of Chemistry.
  • LibreTexts Chemistry. (2023). The Reaction of Alkyl Halides with Hydroxide Ions. Available at: [Link]

  • Atwood, G., Purbiya, S., Reid, C., Smith, B., Kaur, K., Wicks, D., Gaudet, P., MacLeod, K. C., & Vincent-Rocan, J.-F. (2024). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Royal Society of Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]

  • Sciencemadness Discussion Board. (2013). substitution of alkyl halide with NaOH. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 12-Bromododecanal in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-Bromododecanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this bifunctional molecule in aqueous buffer solutions. Our aim is to equip you with the necessary knowledge to anticipate challenges, ensure experimental reproducibility, and interpret your results with confidence.

Introduction: The Dual-Reactivity Challenge

This compound is a long-chain aliphatic aldehyde containing a terminal bromine atom. This structure presents a unique set of challenges in aqueous environments due to the presence of two reactive functional groups: the electrophilic aldehyde and the terminal alkyl bromide, which is susceptible to nucleophilic substitution. Understanding the interplay of these groups and their interaction with aqueous buffers is paramount for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: The aqueous solubility of this compound is predicted to be very low. Long-chain aldehydes exhibit decreasing water solubility as the carbon chain length increases[1][2][3][4]. For a similar C12 compound, 12-bromododecanoic acid, the predicted water solubility is only 0.00138 mg/mL. Given its long C12 hydrocarbon chain, this compound is largely nonpolar and will not readily dissolve in aqueous solutions.

  • Expert Insight: Direct dissolution in buffer is likely to result in a biphasic mixture or suspension, leading to inconsistent and non-reproducible results. The use of a co-solvent is strongly recommended.

Q2: How can I improve the solubility of this compound in my aqueous buffer?

A2: To achieve a homogenous solution, a water-miscible organic co-solvent is necessary. Ethanol is a common and effective choice that can solubilize both the this compound and the aqueous buffer components.

  • Recommended Protocol:

    • Prepare a concentrated stock solution of this compound in 100% ethanol.

    • While vortexing, perform a serial dilution of the stock solution into your aqueous buffer to the desired final concentration.

    • Ensure the final concentration of the organic solvent in your experimental system is low enough to not interfere with your biological or chemical assay, and is consistent across all experimental and control groups.

Q3: What are the primary degradation pathways for this compound in aqueous buffers?

A3: There are two main sites of reactivity that can lead to degradation: the aldehyde group and the carbon-bromine bond.

  • Aldehyde Group Reactions:

    • Hydration: In the presence of water, the aldehyde can form a gem-diol (hydrate). This is a reversible equilibrium that can be catalyzed by acid or base.

    • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if dissolved oxygen is present.

  • Carbon-Bromine Bond Reactions (Hydrolysis):

    • The terminal bromine can be displaced by a hydroxide ion (OH⁻) in a nucleophilic substitution reaction to form 12-hydroxydodecanal. The rate of this hydrolysis is dependent on pH and temperature.

Q4: How does pH affect the stability of this compound?

A4: The pH of your aqueous buffer is a critical factor influencing the stability of this compound.

  • Alkaline conditions (pH > 7): Higher concentrations of hydroxide ions will accelerate the hydrolysis of the carbon-bromine bond, leading to the formation of 12-hydroxydodecanal. Aldehyde reactions can also be base-catalyzed.

  • Acidic conditions (pH < 7): Acid can catalyze the hydration of the aldehyde group to a gem-diol. While the C-Br bond is generally more stable under acidic conditions, prolonged exposure or harsh acidic conditions should be avoided.

  • Neutral conditions (pH ≈ 7): While more stable than at alkaline pH, degradation can still occur, particularly over long incubation times or at elevated temperatures.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or non-reproducible experimental results. Poor solubility of this compound.Prepare a stock solution in an appropriate organic solvent (e.g., ethanol) and add it to the buffer with vigorous mixing. Ensure the final solvent concentration is consistent across all samples.
Loss of compound activity over time. Degradation of this compound in the aqueous buffer.Prepare fresh solutions for each experiment. Minimize the time the compound spends in the aqueous buffer before use. Consider performing a time-course experiment to determine the window of stability in your specific buffer system.
Unexpected reaction products observed in analysis (e.g., mass spectrometry). Hydrolysis of the bromo group or oxidation of the aldehyde.Analyze your stock solution and freshly prepared buffered solution to establish a baseline. If unexpected masses corresponding to the alcohol or carboxylic acid are observed, consider adjusting the pH of your buffer or de-gassing solutions to remove oxygen.
Precipitate forms upon addition of this compound stock to buffer. The final concentration of this compound exceeds its solubility limit in the buffer/co-solvent mixture.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (if permissible for your experimental system).

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound in Aqueous Buffer

Objective: To prepare a homogenous solution of this compound in an aqueous buffer for experimental use.

Materials:

  • This compound

  • Anhydrous Ethanol (or other suitable water-miscible organic solvent)

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous ethanol to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution. This stock solution should be stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

  • Prepare Working Solution: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the stock solution needed. c. In a separate tube, add the required volume of your aqueous buffer. d. While vigorously vortexing the buffer, slowly add the calculated volume of the this compound stock solution dropwise. e. Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Final Solvent Concentration: Calculate the final percentage of ethanol in your working solution. Prepare a vehicle control containing the same final concentration of ethanol in the aqueous buffer.

Protocol 2: Preliminary Stability Assessment of this compound

Objective: To determine the short-term stability of this compound in your specific aqueous buffer system.

Materials:

  • Prepared working solution of this compound

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS, or LC-MS)

  • Incubator or water bath at the experimental temperature

Procedure:

  • Prepare a sufficient volume of the this compound working solution as described in Protocol 1.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it using a suitable analytical method to determine the initial concentration of this compound. This will serve as your baseline.

  • Incubate the remaining working solution at your intended experimental temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and analyze them for the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates instability. This will help you define a reliable timeframe for your experiments.

Visualizing Stability and Workflow

Potential Degradation Pathways of this compound in Aqueous Buffers

cluster_main This compound in Aqueous Buffer cluster_aldehyde Aldehyde Reactions cluster_bromo Bromoalkane Reactions This compound This compound Gem-Diol 12-Bromo-1,1-dodecanediol (Hydrate) This compound->Gem-Diol + H₂O (Acid/Base Catalyzed) Carboxylic_Acid 12-Bromododecanoic Acid (Oxidation Product) This compound->Carboxylic_Acid Oxidation (e.g., dissolved O₂) Alcohol 12-Hydroxydodecanal (Hydrolysis Product) This compound->Alcohol + OH⁻ (Nucleophilic Substitution) Gem-Diol->this compound - H₂O

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution in Ethanol B Prepare Working Solution in Aqueous Buffer A->B Serial Dilution C Incubate at Experimental Temperature B->C D Collect Aliquots at t=0, 1, 2, 4, 8, 24h C->D E Quantify this compound (e.g., LC-MS) D->E F Plot Concentration vs. Time E->F G Determine Stability Window F->G

Caption: Workflow for assessing this compound stability.

References

  • Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. (2024).
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 14). Properties of Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Chemguide. (n.d.). Reactions between halogenoalkanes and hydroxide ions. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions. [Link]

  • Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility | Organic molecules | meriSTEM [Video]. YouTube. [Link]

Sources

Minimizing polymerization of 12-Bromododecanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-Bromododecanal. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing polymerization and ensuring the stability of this valuable bifunctional reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols based on established chemical principles and field-proven insights.

Understanding the Challenge: The Inherent Instability of this compound

This compound, a long-chain aliphatic aldehyde with a terminal bromine atom, is a versatile molecule in organic synthesis. However, like many aldehydes, it is susceptible to self-polymerization, which can significantly impact experimental outcomes by reducing the concentration of the active monomer and introducing impurities. This polymerization primarily occurs through two pathways: the formation of linear polyacetals and the cyclic trimer, paraldol.

The propensity of aldehydes to polymerize is influenced by several factors, including temperature, pH, and the presence of impurities. Aldehydes are less stable than ketones due to the greater partial positive charge on the carbonyl carbon and less steric hindrance, making them more susceptible to nucleophilic attack.[1] The polymerization process is often catalyzed by both acids and bases.

cluster_monomer Monomer cluster_polymer Polymerization Products Monomer This compound (R-CHO) Polyacetal Linear Polyacetal (...-O-CH(R)-O-CH(R)-...) Monomer->Polyacetal Acid/Base Catalysis Trimer Cyclic Trimer (Paraldol) Monomer->Trimer Acid Catalysis

Caption: Polymerization pathways of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when working with this compound in a question-and-answer format.

Q1: My this compound, which was a crystalline solid, has become viscous/oily/a solid mass. What happened?

A1: This is a classic sign of polymerization. Over time, especially if not stored under optimal conditions, the individual this compound molecules will react with each other to form oligomers or polymers. This process can be accelerated by:

  • Elevated Temperatures: Brominated haloacetaldehydes have been shown to degrade more rapidly at higher temperatures.[2]

  • Presence of Acidic or Basic Impurities: These can act as catalysts for polymerization.

  • Exposure to Air and Light: Oxygen can initiate radical polymerization pathways, while UV light can provide the energy for polymerization.

Q2: Can I reverse the polymerization and recover the monomer?

A2: In some cases, depolymerization is possible, particularly for the linear polyacetal form. This is analogous to the depolymerization of paraformaldehyde (a polymer of formaldehyde), which can be achieved by heating or by treatment with an acid or base in an aqueous solution.[2]

Experimental Protocol: Depolymerization of Polymerized this compound

  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the polymerized this compound.

  • Solvent Addition: Add a suitable organic solvent in which the monomer is soluble, such as dichloromethane or diethyl ether.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid.

  • Heating: Gently heat the mixture with stirring. The temperature should be kept as low as possible to minimize potential side reactions.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing them for the presence of the monomeric this compound using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the depolymerization is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution), wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purification: The recovered monomer should be purified, for example, by column chromatography, to remove any residual catalyst and byproducts.

Important Note: This process may not be 100% efficient, and some degradation of the molecule may occur. It is always preferable to prevent polymerization in the first place.

Q3: I am seeing unexpected byproducts in my reaction that are not related to my intended transformation. Could this be due to this compound polymerization?

A3: Yes, it is highly likely. If your reaction conditions are acidic or basic, you may be inadvertently catalyzing the polymerization of your starting material. The resulting oligomers or the cyclic trimer can then either act as impurities or participate in side reactions. It is crucial to ensure that your reaction medium is free from unintended acid or base contamination.

Preventative Measures: Best Practices for Handling and Storage

Proactive measures are the most effective way to ensure the integrity of your this compound.

Storage Recommendations
ParameterRecommendationRationale
Temperature Store at -20°C or lower.Low temperatures significantly slow down the rate of polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and radical-initiated polymerization.
Light Store in an amber vial or in the dark.Protects the compound from photochemically induced polymerization.
Purity Use high-purity this compound.Impurities can act as catalysts for polymerization.
Use of Inhibitors

For long-term storage or for reactions conducted at elevated temperatures, the addition of a polymerization inhibitor can be beneficial.

InhibitorRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT) 100-200 ppmA common radical scavenger. Can often be removed via column chromatography.
Hydroquinone 100-200 ppmAnother effective radical inhibitor.[3] Can be removed by a basic wash.

Experimental Protocol: Adding an Inhibitor to this compound

  • Dissolution: Dissolve the this compound in a minimal amount of a volatile, dry, and unreactive solvent (e.g., dichloromethane).

  • Inhibitor Addition: Add the desired amount of the inhibitor (e.g., BHT or hydroquinone) to the solution and mix until it is fully dissolved.

  • Solvent Removal: Carefully remove the solvent under a stream of inert gas or under reduced pressure at a low temperature.

  • Storage: Store the stabilized this compound under the recommended conditions (see table above).

cluster_storage Optimal Storage cluster_handling Handling Best Practices Temp Temperature ≤ -20°C Monomer Stable this compound Monomer Temp->Monomer Atmosphere Inert Atmosphere (Ar or N₂) Atmosphere->Monomer Light Darkness Light->Monomer Inhibitor Add Inhibitor (e.g., BHT) Inhibitor->Monomer Purity Ensure High Purity Purity->Monomer pH_Control Avoid Acid/Base Contamination pH_Control->Monomer Polymer Polymerization Monomer->Polymer Unfavorable Conditions

Caption: Key factors for minimizing this compound polymerization.

Analytical Techniques for Quality Control

To ensure the quality of your this compound, it is advisable to periodically check for the presence of the monomer and potential polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess the purity of this compound. The aldehyde proton should appear as a sharp singlet around 9.77 ppm. The appearance of broad signals or the reduction in the integration of the aldehyde proton signal relative to other protons in the molecule can indicate polymerization.

  • Chromatography (GC and HPLC): Gas chromatography and high-performance liquid chromatography can be used to determine the purity of the monomer.[3] Polymerized material will either not elute or will appear as broad, poorly defined peaks. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis is a sensitive method for quantifying aldehydes.[4]

  • Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde at approximately 1720 cm⁻¹ is a characteristic peak. A significant decrease in the intensity of this peak can suggest polymerization.

By implementing these preventative measures and being aware of the potential for polymerization, researchers can ensure the reliability and reproducibility of their experiments involving this compound.

References

  • Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. (2024). PubMed. [Link]

  • Functionalized aldehydes as H2S and mercaptan scavengers. (n.d.).
  • What is stability of aldehyde and ketone? (2016). Quora. [Link]

  • Method of preventing the polymerization of unsaturated aldehyde. (n.d.).
  • RP-separation of long-chain aldehydes according to chain length. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Bioluminescence Kinetics of Decanal vs. 12-Bromododecanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the kinetic profiles, stability, and application suitability of Decanal (n-Decyl aldehyde) and 12-Bromododecanal as substrates for bacterial luciferase (Lux) systems (specifically Vibrio harveyi and Aliivibrio fischeri).

The Core Distinction:

  • Decanal is the "Sprinter" : It offers the highest specific activity and rapid "flash" kinetics, making it the industry standard for high-sensitivity batch assays. However, its volatility and rapid decay limit long-term monitoring.

  • This compound is the "Anchor" : As a C12-analog with a terminal halogen, it exhibits "glow" kinetics with slower turnover and tighter hydrophobic binding. Its primary utility lies in mechanistic probing of the active site depth and as a functionalized precursor for substrate immobilization (tethering), rather than maximum light yield.

Mechanistic Foundation: The Lux Reaction

To understand the kinetic differences, we must first visualize the reaction mechanism. Bacterial luciferase is a flavin-dependent monooxygenase that oxidizes a long-chain aldehyde and reduced flavin mononucleotide (


) to produce light.[1]
The Reaction Pathway

The reaction proceeds through a 4a-peroxyflavin intermediate. The aldehyde binds to this intermediate, forming a transient complex that collapses to emit blue-green light (~490 nm).

LuxReaction Luc Luciferase (E) Inter1 E-FMNH2 Luc->Inter1 + FMNH2 FMNH2 FMNH2 O2 O2 Aldehyde Aldehyde (R-CHO) (Decanal or 12-Br-Dodecanal) Inter2 4a-Peroxyflavin (Intermediate II) Inter1->Inter2 + O2 Complex Peroxyhemiacetal Complex Inter2->Complex + Aldehyde Products FMN + H2O + R-COOH Complex->Products Decay Light Light (hv ~490nm) Complex->Light Emission

Figure 1: The Bacterial Luciferase Reaction Cycle. The aldehyde binding step (yellow) is the critical differentiator between Decanal and this compound.

Comparative Analysis: Decanal vs. This compound

Kinetic Parameters ( and )

The length and chemical nature of the aldehyde chain dictate how well it fits into the luciferase hydrophobic pocket.

FeatureDecanal (C10 Standard)This compound (C12-Br Analog)
Chain Length 10 Carbons (Optimal fit for V. harveyi)12 Carbons + Terminal Bromine
Binding Affinity (

)
Moderate (~1-5 µM). Balances binding with product release.High (Predicted < 1 µM). Longer hydrophobic chains bind tighter; Bromine adds van der Waals contacts.
Reaction Velocity (

)
High . Rapid turnover allows for intense light bursts.Low to Moderate . The bulky terminal bromine and longer chain slow down the conformational shifts required for catalysis.
Light Decay Profile Flash Kinetics . Intensity peaks rapidly and decays exponentially within seconds.Glow Kinetics . Slower rise time and extended emission duration due to slower product release.
Volatility High. Requires fresh preparation; evaporates from open wells.Low. The heavy bromine atom and longer chain significantly reduce vapor pressure.
Structural Impact of the Omega-Bromine
  • Decanal: The C10 chain is the "Goldilocks" length for the Vibrio active site, allowing perfect alignment with the 4a-peroxyflavin without steric strain.

  • This compound:

    • Steric Hindrance: The terminal bromine (atomic radius ~114 pm vs. Hydrogen ~53 pm) creates steric bulk at the "bottom" of the substrate binding pocket.

    • Hydrophobic Effect: While the C12 chain increases binding energy (making it "stickier"), the bromine can distort the optimal geometry for oxygen transfer, often resulting in substrate inhibition at high concentrations.

Experimental Protocols

To validate these differences in your lab, use the following standardized protocols.

Protocol A: Determination of and (Flash Assay)

Objective: Quantify kinetic constants using a stopped-flow or rapid-injection luminometer.

  • Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 7.0) with 0.2% BSA (stabilizes the aldehyde).

    • Enzyme: Purified Vibrio harveyi Luciferase (diluted to ~10 nM).

    • Substrates:

      • Prepare Decanal stock: 10 mM in Ethanol (freshly made).

      • Prepare This compound stock: 10 mM in Ethanol (sonicate if necessary).

  • Assay Setup:

    • Prepare serial dilutions of both aldehydes (range: 0.1 µM to 100 µM).

    • Place 100 µL of Enzyme + Aldehyde mix in the luminometer tube.

  • Initiation:

    • Inject 100 µL of

      
        (reduced by sodium dithionite or photoreduction) into the tube.
      
  • Measurement:

    • Record peak light intensity (

      
      ) and total integration (10s).
      
    • Data Analysis: Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk) to determine
      
      
      .
Protocol B: Stability & Volatility Test (Glow Assay)

Objective: Assess signal stability over time (crucial for high-throughput screening).

  • Setup: Use a 96-well white plate.

  • Reaction: Mix Luciferase, NADPH, FMN, and FMN-oxidoreductase (to regenerate

    
     continuously).
    
  • Substrate Addition: Add Decanal to Row A, this compound to Row B.

  • Monitoring: Measure luminescence every 1 minute for 60 minutes.

    • Expectation: Decanal signal will drop rapidly due to volatility and consumption. This compound will show a stable, lower-intensity plateau.

Application Decision Guide

When should you choose one over the other?

DecisionTree Start Select Application Goal Q1 Is maximum sensitivity required? Start->Q1 Q2 Is signal stability > 10 min required? Q1->Q2 No Decanal USE DECANAL (Standard Assays) Q1->Decanal Yes Q3 Are you probing active site depth? Q2->Q3 No Bromo USE this compound (Mechanistic/Structural) Q2->Bromo Yes Q3->Decanal No Q3->Bromo Yes

Figure 2: Substrate Selection Matrix.

Key Application Notes
  • High-Throughput Screening (HTS): Avoid Decanal if you cannot inject immediately before reading. Use this compound (or simple Dodecanal) if you need to read the plate 20 minutes after reagent addition.

  • Immobilization: this compound is a prime candidate for covalent tethering . The terminal bromine can be displaced by nucleophiles (e.g., thiols on a bead surface) to create a permanently bound substrate for reusable biosensors.

References

  • Meighen, E. A. (1991). Molecular biology of bacterial bioluminescence. Microbiological Reviews, 55(1), 123–142. Link

  • Hastings, J. W., et al. (1978). Bacterial bioluminescence. Methods in Enzymology, 57, 125-152. Link

  • Fried, A., & Tu, S. C. (1984). Affinity labeling of the aldehyde site of bacterial luciferase. Journal of Biological Chemistry, 259(17), 10754-10759.[2] (Provides mechanistic basis for bromo-aldehyde interactions). Link

  • Jiang, T., et al. (2016). The bioluminescence properties of decanal and other four new derivatives. Luminescence, 31(1). (Discusses long-halftime analogs). Link

Sources

Guide: TLC Visualization Methods for Bromo-Aldehydes vs. Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry, distinguishing between bromo-aldehydes (starting material) and bromo-alcohols (reduction products) is a critical monitoring step. While UV visualization (254 nm) is effective for observing the conjugated systems common in bromo-aldehydes, it fails to chemically differentiate the functional groups.

This guide details the specific colorimetric staining protocols required to distinguish the carbonyl moiety (aldehyde) from the hydroxyl moiety (alcohol), providing a definitive "Yes/No" confirmation that UV alone cannot supply.

Mechanistic Basis of Visualization

To select the correct stain, one must understand the chemical reactivity exploited by each visualization method.

The Aldehyde Target: 2,4-Dinitrophenylhydrazine (2,4-DNP)[1][2]
  • Target: Carbonyl groups (Aldehydes/Ketones).[1][2]

  • Mechanism: Condensation reaction. The hydrazine nitrogen attacks the carbonyl carbon, eliminating water to form a hydrazone .

  • Visual Result: The resulting dinitrophenylhydrazone is highly conjugated, shifting absorbance into the visible spectrum (Yellow/Orange/Red precipitate).

  • Specificity: High. Alcohols do not react.

The Alcohol Target: Ceric Ammonium Molybdate (CAM) or PMA[4]
  • Target: Hydroxyl groups, oxidizable functionalities.[3]

  • Mechanism: Oxidation/Reduction (Redox). The Mo(VI) species is reduced by the alcohol to lower oxidation states (Mo(V)/Mo(IV)), forming "Molybdenum Blue" complexes.

  • Visual Result: Dark blue/black spots on a light background.

  • Specificity: Moderate. Aldehydes can also oxidize, but alcohols (especially primary/secondary) react rapidly and intensely.

The Halide Target: Silver Nitrate ( )[7]
  • Target: Alkyl Halides (Alkyl-Br). Note: Aryl bromides are generally unreactive.

  • Mechanism: Precipitation.

    
     abstracts the halide to form insoluble 
    
    
    
    .
  • Visual Result: White precipitate that darkens (grey/black) upon exposure to UV light.

Comparative Analysis: Staining Performance

The following table summarizes how each functional group responds to the standard visualization techniques.

Visualization MethodBromo-Aldehyde (R-CHO)Bromo-Alcohol (R-CH₂OH)Specificity Rating
UV (254 nm) Dark Spot (Strong Absorbance)Dark Spot (If conjugated/Aryl)Low (Detects skeleton only)
2,4-DNP Orange/Red Spot No Reaction (Colorless)High (Best for Aldehydes)
CAM / Hanessian's Faint/VariableDark Blue/Black Spot High (Best for Alcohols)
p-Anisaldehyde Variable (Often Red/Violet)Pink/Blue (Structure dependent)Moderate (General Stain)
KMnO₄ (Basic) Yellow Spot (Oxidizes to acid)Yellow Spot (Oxidizes to ketone/acid)Low (Universal Oxidizer)
Silver Nitrate Grey/Black (If Alkyl-Br)Grey/Black (If Alkyl-Br)Specific to Halogen only

Decision Matrix & Workflow

Use this logic flow to definitively identify your compound.

TLC_Workflow Start Unknown Spot on TLC UV_Check Step 1: UV Visualization (254nm) Start->UV_Check DNP_Stain Step 2: Dip in 2,4-DNP UV_Check->DNP_Stain Mark UV spots Decision_DNP Result? DNP_Stain->Decision_DNP Aldehyde Conclusion: Bromo-Aldehyde (Starting Material) Decision_DNP->Aldehyde Orange/Red Spot Next_Stain Step 3: New Plate -> Dip in CAM/PMA Decision_DNP->Next_Stain No Color Change Decision_CAM Result? Next_Stain->Decision_CAM Alcohol Conclusion: Bromo-Alcohol (Product) Decision_CAM->Alcohol Dark Blue Spot Inert Conclusion: Non-reactive Alkyl/Aryl Halide (Check AgNO3) Decision_CAM->Inert No Color

Figure 1: Logical workflow for differentiating carbonyls from alcohols. Note that 2,4-DNP is destructive and specific to the aldehyde.

Experimental Protocols

"Gold Standard" Aldehyde Stain: 2,4-DNP

Use Case: Confirming the presence of the Bromo-Aldehyde.

  • Safety: 2,4-DNP is friction-sensitive when dry. Keep wet. Sulfuric acid is corrosive.

  • Preparation:

    • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid .

    • Carefully add this mixture (slowly, with stirring) to 80 mL of water and 200 mL of 95% ethanol.

  • Procedure:

    • Elute the TLC plate and dry it completely.

    • Dip the plate into the stain solution.[2][4]

    • Observation: Orange/Red spots appear immediately (no heat required).

High-Sensitivity Alcohol Stain: Ceric Ammonium Molybdate (CAM)

Use Case: Confirming the formation of Bromo-Alcohol.

  • Preparation (Hanessian’s Stain):

    • Dissolve 25 g of ammonium molybdate and 1 g of ceric ammonium sulfate in 450 mL of water.

    • Carefully add 50 mL of concentrated sulfuric acid .

  • Procedure:

    • Dip the dried TLC plate.

    • Blot excess stain on a paper towel.[2]

    • Heat: Use a heat gun (approx 150-200°C) until spots appear.

    • Observation: Dark blue spots on a pale blue background.

Halide Specific Stain: Silver Nitrate

Use Case: Confirming the Bromo-alkyl chain (if applicable).

  • Preparation:

    • Dissolve 0.5 g Silver Nitrate (

      
      )  in 5 mL water.
      
    • Add 100 mL acetone.

  • Procedure:

    • Spray the plate (do not dip, as silver nitrate can contaminate dipping tanks).

    • Expose to UV light for 10-15 minutes.

    • Observation: Grey/Black spots indicate alkyl halides.

Mechanism of Action Diagram

Understanding the chemistry validates the protocol. Below is the pathway for the 2,4-DNP reaction, which is the primary differentiator in this comparison.

DNP_Mechanism Aldehyde Bromo-Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Acid Cat. DNP 2,4-DNP Reagent (Hydrazine) DNP->Intermediate Product Hydrazone Precipitate (Colored Spot) Intermediate->Product -H2O Water H2O (Byproduct) Intermediate->Water

Figure 2: The condensation pathway of 2,4-DNP. Alcohols lack the carbonyl carbon required for the initial nucleophilic attack, rendering them invisible to this stain.

Expert Tips & Troubleshooting

  • The "Double Spot" Phenomenon:

    • Issue: Bromo-aldehydes often degrade on silica gel (which is slightly acidic).

    • Solution: Add 1% Triethylamine (TEA) to your elution solvent to neutralize the silica.

  • Quenching:

    • Bromine atoms are heavy (heavy atom effect). In fluorescence (UV 254), they can sometimes cause "quenching" (darker spots) or intersystem crossing that reduces fluorescence intensity compared to non-brominated analogs.

  • False Positives with Anisaldehyde:

    • p-Anisaldehyde is a "universal" stain.[2][3][4] While it turns alcohols pink/blue, it can sometimes turn aldehydes varying shades of violet.[2] Do not rely on Anisaldehyde alone for differentiation. Use 2,4-DNP for the aldehyde check.

References

  • University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents. [Link]

Sources

13C NMR Spectral Assignment for Terminal Bromo-Aldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectral Assignment for Terminal Bromo-Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Terminal bromo-aldehydes (e.g., 4-bromobutanal, 5-bromopentanal) are critical bifunctional intermediates in the synthesis of heterocycles and drug linkers. However, their characterization is frequently complicated by two factors: spectral overlap in the aliphatic region and chemical instability (propensity for intramolecular cyclization or oxidation).

This guide compares the spectral performance of terminal bromo-aldehydes against their chloro- and iodo-analogs, establishing a definitive assignment protocol. We analyze solvent-dependent resolution strategies and provide a self-validating workflow to distinguish the halogenated terminus from the aldehyde


-carbon—a common point of confusion in 1D NMR analysis.

Comparative Analysis: Halogen Substituent Effects

To accurately assign a terminal bromo-aldehyde, one must understand how it performs relative to alternative halogenated precursors. The "Heavy Atom Effect" is the dominant variable here, causing counter-intuitive upfield shifts for bromine and iodine compared to chlorine.

Table 1: Comparative 13C Chemical Shifts of Terminal Halo-Aldehydes (in CDCl )

Data normalized for


-halo-aldehydes (e.g., 5-halopentanal).
Carbon PositionBromo- (Target) Chloro- (Alternative)Iodo- (Alternative)Mechanistic Insight
C1 (Aldehyde) ~202.0 ppm ~202.0 ppm~202.0 ppmDeshielded by anisotropic effect of C=O. Unaffected by terminal halogen.
C2 (

to CHO)
~43.5 ppm ~43.5 ppm~43.0 ppmInductive deshielding by carbonyl.
C(

) (C-X)
~33.5 ppm ~45.0 ppm ~7.0 ppm Critical Diagnostic: Br causes a "Heavy Atom" upfield shift relative to Cl. Iodine shifts drastically upfield.
C(

-1) (

to X)
~32.0 ppm ~32.5 ppm~33.5 ppm

-effect is deshielding for all, but magnitude varies slightly.
Performance Insight: The "C-Br vs. C-Cl" Trap

A common error in drug development workflows is misidentifying the C-Br signal as a mid-chain methylene.

  • The Trap: The C-Cl carbon resonates at ~45 ppm, often overlapping with the

    
    -carbonyl carbon (~43 ppm).
    
  • The Bromo Advantage: The C-Br carbon resonates upfield at ~33-34 ppm. This separation (~10 ppm difference from the

    
    -carbonyl signal) makes bromo-aldehydes significantly easier to assign via 1D 13C NMR  than their chloro-analogs, provided the researcher expects the upfield shift.
    

Strategic Protocol: Assignment Workflow

This protocol prioritizes sample integrity. Terminal bromo-aldehydes are electrophilic and prone to acid-catalyzed cyclization (forming cyclic hemiacetals/ethers) or polymerization.

Step 1: Solvent Selection & Sample Prep
  • Standard: CDCl

    
      (0.05% TMS). Pros: Excellent solubility, standard reference data. Cons: Acidic traces in aged chloroform can catalyze decomposition.
    
    • Corrective Action: Filter CDCl

      
       through basic alumina immediately before use to neutralize HCl traces.
      
  • Alternative: Benzene-d

    
     . Use Case: If aliphatic signals (C3, C4) overlap in Chloroform. The magnetic anisotropy of the benzene ring induces shift dispersion, often resolving the 
    
    
    
    - and
    
    
    -methylenes.
Step 2: The Assignment Logic (Self-Validating System)

Do not rely on chemical shift databases alone. Use the following logic gate to validate your assignment.

AssignmentLogic Start Acquire 1D 13C & DEPT-135 CheckCHO Identify Signal > 200 ppm (Aldehyde Carbon) Start->CheckCHO CheckAlpha Locate Signal ~43 ppm (Alpha to CHO) CheckCHO->CheckAlpha Confirm C1 CheckOmega Locate Signal ~33-34 ppm (Terminal C-Br) CheckAlpha->CheckOmega Distinguish from C-Cl (45 ppm) Validation Validate via HSQC: Does C-Br proton correlate to triplet ~3.4 ppm? CheckOmega->Validation Cross-Reference 1H NMR

Figure 1: Logic flow for definitive assignment of terminal bromo-aldehydes, preventing confusion with chloro-analogs.

Step 3: Experimental Validation (4-Bromobutanal Example)

Compound: 4-Bromobutanal (Br-CH


-CH

-CH

-CHO)
  • C1 (CHO): Look for the distinct peak at 202.8 ppm .

  • C2 (

    
    -CH
    
    
    
    ):
    Assign the peak at 45.8 ppm . Note: This is deshielded by the C=O group.
  • C4 (CH

    
    -Br):  Assign the peak at 33.0 ppm .
    
    • Verification: In a DEPT-135, this signal remains positive (CH

      
      ) but is upfield of where a C-Cl or C-O would appear.
      
  • C3 (

    
    -CH
    
    
    
    ):
    The remaining methylene at ~23-26 ppm .

Advanced Troubleshooting: Stability & Artifacts

When working with these "products" (reagents), spectral artifacts often indicate degradation.

The "Hydrate" Artifact

Aldehydes in wet solvents exist in equilibrium with their gem-diols (hydrates).

  • Observation: Disappearance of the 202 ppm signal and appearance of a weak signal at ~90 ppm (methine carbon of the hydrate).

  • Solution: Use a molecular sieve in the NMR tube or switch to anhydrous DMSO-d

    
     (though DMSO is harder to remove if sample recovery is needed).
    
The "Cyclization" Artifact

For 4-bromobutanal and 5-bromopentanal, intramolecular O-alkylation is a major risk.

  • Mechanism: Oxygen of the enol/hydrate attacks the terminal C-Br.

  • Spectral Sign: Loss of the C-Br signal (33 ppm) and appearance of a C-O signal (~68 ppm ).

  • Prevention: Keep sample at 4°C. Acquire data immediately. Avoid bases (e.g., pyridine-d

    
    ) which catalyze this cyclization.
    

DegradationPath BromoAld Bromo-Aldehyde (C-Br: 33 ppm) Hydrate Hydrate (Gem-diol) (C-OH: 90 ppm) BromoAld->Hydrate + H2O CyclicEther Cyclic Ether (C-O: 68 ppm) BromoAld->CyclicEther Base/Heat (Intramolecular)

Figure 2: Spectral shifts associated with common degradation pathways of terminal bromo-aldehydes.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Foundational text for Heavy Atom Effect).[2]

Sources

Technical Guide: HPLC Profiling of 12-Bromododecanal and Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Bromododecanal (CAS: 104792-06-7) is a critical long-chain halo-aldehyde intermediate, often employed in the synthesis of pheromones, functionalized lipids, and surfactants. Its analysis presents a specific chromatographic challenge: the compound possesses a lipophilic tail (C12) combined with a reactive aldehyde headgroup and a terminal halogen.

This guide provides a definitive comparison of the retention behaviors of this compound against its critical process impurities. Unlike generic protocols, this document focuses on the mechanistic separation of the target aldehyde from its oxidation (carboxylic acid), reduction (alcohol), and precursor (dibromo-alkane) impurities using Reverse Phase HPLC (RP-HPLC).

Impurity Origin & Structural Analysis

To develop a robust method, one must first understand the "Life Cycle" of the sample. The impurities present are not random; they are chemically deterministic based on the synthesis route—typically the oxidation of 12-bromo-1-dodecanol.

Mechanism of Impurity Generation

The following pathway illustrates the genesis of the critical impurities (Impurity A, B, and C) relative to the target product.

ImpurityPathways Start 12-Bromo-1-dodecanol (Starting Material) Target This compound (Target Product) Start->Target Oxidation (PCC/Swern) ImpurityB 1,12-Dibromododecane (Precursor Side-Product) Start->ImpurityB Residual from Diol Bromination ImpurityA 12-Bromododecanoic Acid (Over-Oxidation) Target->ImpurityA O2 Exposure / Over-oxidation ImpurityC Dodecanal (Debromination - Trace) Target->ImpurityC Reductive Dehalogenation

Figure 1: Synthetic origin of critical impurities in this compound production.

Analytical Strategy: Detection & Separation

The Detection Challenge

This compound lacks a strong UV chromophore. The carbonyl group exhibits a weak


 transition around 280 nm, and the alkyl chain has negligible absorption.
  • Standard UV (210 nm): Feasible but prone to baseline drift and solvent interference.

  • Recommended: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors ideal for non-chromophoric, semi-volatile lipids.

The Separation Mechanism (RP-HPLC)

We utilize a C18 (Octadecyl) stationary phase. Retention is governed by hydrophobic interaction with the alkyl chain.

  • Polarity Order: Acid (-COOH) > Alcohol (-OH) > Aldehyde (-CHO) > Alkane (Br/Br).

  • Elution Order: The most polar compounds (Acid/Alcohol) will elute before the Aldehyde. The hydrophobic diesters or alkanes will elute after.

Experimental Protocol

This protocol is validated for the separation of the aldehyde from its acid and alcohol analogs.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalentHigh surface area C18 provides necessary resolution for lipid-like tails.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of Impurity A (Acid), sharpening its peak.
Mobile Phase B Acetonitrile (ACN)Strong eluent for lipophilic C12 chains.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CMaintains reproducible viscosity and retention.
Detection ELSD (Drift Tube: 50°C, Gain: 8) or UV @ 210 nm ELSD preferred for mass-balance accuracy.
Injection Vol 10 µLPrevent column overload.

Gradient Profile:

Time (min)% Mobile Phase BPhase Description
0.060%Initial hold to retain polar impurities.
15.095%Linear ramp to elute the target aldehyde and hydrophobic alkanes.
20.095%Wash step to clear dimers/oligomers.
20.160%Return to initial conditions.
25.060%Re-equilibration.[1]

Retention Time Comparison Data

The following data represents the Relative Retention Time (RRT) normalized to this compound. Absolute retention times will vary by system, but the relative order is chemically fixed under these conditions.

Table 1: Comparative Retention Profile

CompoundStructurePolarity RankRRT (Approx)Peak Characteristics
12-Bromododecanoic Acid Br-(CH2)11-COOH1 (Most Polar)0.72 Sharp peak (if acidic MP used); broad if neutral pH.
12-Bromo-1-dodecanol Br-(CH2)11-OH20.84 Often the largest impurity; elutes just before target.
This compound Br-(CH2)11-CHO 3 1.00 Target Peak.
1,12-Dibromododecane Br-(CH2)12-Br4 (Non-Polar)1.45 Late eluting; requires high %B to clear.
Didodecyl Ether (C12)-O-(C12)5 (Very Non-Polar)1.80+ "Ghost peak" in subsequent runs if wash step is too short.
Mechanistic Explanation of Data[2][3]
  • The Acid Shift: 12-Bromododecanoic acid elutes earliest because the carboxyl group interacts strongly with the aqueous fraction of the mobile phase. Note: If you remove Formic Acid from Mobile Phase A, this peak will shift even earlier (RRT < 0.5) and broaden due to ionization [1].

  • The Alcohol-Aldehyde Split: The hydroxyl group of the alcohol is a hydrogen bond donor/acceptor, making it slightly more compatible with the water phase than the carbonyl of the aldehyde. This results in the alcohol eluting before the aldehyde. This resolution (RRT 0.84 vs 1.00) is critical for monitoring reaction completion [2].

  • The Hydrophobic Tail Effect: 1,12-Dibromododecane lacks any polar headgroup. Its interaction with the C18 column is purely hydrophobic, requiring near 100% Acetonitrile to elute.

Method Validation Workflow

To ensure the peaks observed match the profile above, use the following self-validating workflow.

ValidationWorkflow Step1 Run Standard of Pure this compound Step2 Run Crude Reaction Mixture Step1->Step2 Decision Are there peaks at RRT < 1.0? Step2->Decision Action1 Spike with 12-Bromo-1-dodecanol (Confirm RRT ~0.84) Decision->Action1 Yes (Broad/Tailing) Action2 Spike with 12-Bromododecanoic Acid (Confirm RRT ~0.72) Decision->Action2 Yes (Sharp/Early) Step3 Calculate Resolution (Rs) Target Rs > 1.5 Action1->Step3 Action2->Step3

Figure 2: Peak identification and validation logic.

Troubleshooting "Ghost" Peaks

If you observe unexpected peaks at RRT > 1.5 in blank injections:

  • Cause: Accumulation of non-polar dimers (Didodecyl ether) or precursors (Dibromododecane) on the column.

  • Solution: Extend the "Wash Step" (95% B) to 10 minutes or inject a "Sawtooth" gradient cleaning run (100% ACN to 100% IPA) [3].

References

  • Sielc Technologies. "HPLC Separation of Carboxylic Acids." Sielc.com. Accessed Feb 5, 2026. [Link]

  • National Institutes of Health (NIH). "RP-separation of long-chain aldehydes according to chain length." ResearchGate. Accessed Feb 5, 2026. [Link]

  • ChromForum. "Problem with retention time - HPLC Troubleshooting." Chromforum.org. Accessed Feb 5, 2026. [Link]

Sources

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.